molecular formula C24H28N2O4 B10854341 (R)-(+)-Dimethindene maleate

(R)-(+)-Dimethindene maleate

Cat. No.: B10854341
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-DASCVMRKSA-N
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Description

(R)-(+)-Dimethindene maleate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

SWECWXGUJQLXJF-DASCVMRKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-(-)-Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Scientific Community: This document provides an in-depth exploration of the mechanism of action of the pharmacologically active enantiomer, (R)-(-)-Dimethindene maleate. It is imperative to note that while the user request specified "(R)-(+)-Dimethindene maleate," the scientific literature consistently identifies the (R)-(-)-enantiomer as the eutomer responsible for potent histamine H1 receptor antagonism.[1][2] Conversely, the (S)-(+)-enantiomer exhibits pronounced selectivity for M2 muscarinic receptors.[1][2] This guide will, therefore, focus on the well-documented activities of (R)-(-)-Dimethindene as a histamine H1 receptor antagonist.

Core Mechanism of Action: Selective, Competitive Antagonism of the Histamine H1 Receptor

(R)-(-)-Dimethindene maleate exerts its therapeutic effects primarily through its role as a selective and potent competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to four subtypes of G-protein coupled receptors (GPCRs). The H1 receptor, upon activation by histamine, initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as pruritus, vasodilation, and increased capillary permeability.[1][3][4] (R)-(-)-Dimethindene, by competitively binding to the H1 receptor, prevents the binding of endogenous histamine, thereby abrogating its downstream effects.[1]

Stereoselectivity and Receptor Binding Profile

The pharmacological activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, displaying significantly higher affinity than its (S)-(+)-counterpart.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[2] This stereoselectivity underscores the precise molecular interactions required for high-affinity binding to the respective receptors.

Quantitative Pharmacological Data

The affinity and potency of (R)-(-)-Dimethindene and its enantiomer at various receptors have been quantified through in vitro binding and functional assays. The following tables summarize the key quantitative data available in the literature.

EnantiomerReceptorAssay TypeSpecies/TissuepA2Reference
(R)-(-)-DimethindeneHistamine H1Functional AssayGuinea-pig ileum9.42[2]
(S)-(+)-DimethindeneHistamine H1Functional AssayGuinea-pig ileum7.48[2]
(S)-(+)-DimethindeneMuscarinic M2Functional AssayGuinea-pig left atria7.86[2]
(S)-(+)-DimethindeneMuscarinic M2Functional AssayRabbit vas deferens7.74[2]
(S)-(+)-DimethindeneMuscarinic M1Functional AssayRabbit vas deferens6.83[2]
(S)-(+)-DimethindeneMuscarinic M1Functional AssayRat duodenum6.36[2]
(S)-(+)-DimethindeneMuscarinic M3Functional AssayGuinea-pig ileum6.92[2]
(S)-(+)-DimethindeneMuscarinic M3Functional AssayGuinea-pig trachea6.96[2]
EnantiomerReceptorAssay TypeSpecies/Cell LinepKiReference
(S)-(+)-DimethindeneMuscarinic M2Radioligand BindingRat heart7.78[2]
(S)-(+)-DimethindeneMuscarinic M1Radioligand BindingHuman neuroblastoma NB-OF 1 cells7.08[2]
(S)-(+)-DimethindeneMuscarinic M3Radioligand BindingRat pancreas6.70[2]
(S)-(+)-DimethindeneMuscarinic M4Radioligand BindingRat striatum7.00[2]

Signaling Pathways

Histamine H1 Receptor Signaling Cascade and its Inhibition by (R)-(-)-Dimethindene

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][4][5] Upon histamine binding, a conformational change in the receptor activates Gq/11, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[3][6]

(R)-(-)-Dimethindene, by competitively antagonizing the H1 receptor, prevents the initiation of this signaling cascade, thereby mitigating the downstream effects of histamine.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Dimethindene (R)-(-)-Dimethindene Dimethindene->H1R Competitively Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Response Leads to

Figure 1: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Key Experimental Protocols

The pharmacological profile of (R)-(-)-Dimethindene has been elucidated through a series of well-established in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are isolated.[7][8]

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound ((R)-(-)-Dimethindene).[7][8]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1R-expressing cell membranes Incubation Incubation of membranes, radioligand, and test compound Membranes->Incubation Radioligand [³H]mepyramine (Radioligand) Radioligand->Incubation Compound (R)-(-)-Dimethindene (Test Compound) Compound->Incubation Filtration Rapid filtration to separate bound and unbound radioligand Incubation->Filtration Counting Scintillation counting to quantify bound radioactivity Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for H1 Receptor Radioligand Binding Assay.
Functional Assay on Isolated Guinea-Pig Ileum (Schild Analysis)

This ex vivo assay determines the potency and nature of antagonism of a compound.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.[9][10]

  • Agonist Dose-Response: A cumulative concentration-response curve to histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).[10]

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of (R)-(-)-Dimethindene for a specific period.

  • Shifted Dose-Response: A new histamine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the dose-response curve is quantified by the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[9]

Schild_Analysis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Tissue Isolated guinea-pig ileum in organ bath DRC1 Generate baseline histamine dose-response curve (DRC) Tissue->DRC1 Incubate Incubate tissue with (R)-(-)-Dimethindene DRC1->Incubate DRC2 Generate histamine DRC in presence of antagonist Incubate->DRC2 DoseRatio Calculate dose ratio DRC2->DoseRatio SchildPlot Construct Schild plot DoseRatio->SchildPlot pA2 Determine pA2 value SchildPlot->pA2

Figure 3: Workflow for Schild Analysis on Guinea-Pig Ileum.
In Vivo Histamine-Induced Wheal and Flare Test

This human clinical model assesses the in vivo antihistaminic activity of a drug.

Methodology:

  • Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled study.[11][12]

  • Drug Administration: Subjects receive either (R)-(-)-Dimethindene maleate or a placebo.[11][12]

  • Histamine Challenge: At specific time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[11][12]

  • Measurement: The areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at set intervals.[11][12]

  • Data Analysis: The inhibition of the wheal and flare response by the active drug compared to placebo is calculated to determine the onset and duration of antihistaminic effect.[11]

Conclusion

References

(R)-(+)-Dimethindene Maleate: A Technical Examination of its Histamine H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histamine H1 receptor binding affinity of the (R)-(+)-enantiomer of Dimethindene maleate. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.

Dimethindene is a first-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. It is used clinically as a racemic mixture. However, pharmacological activity is stereoselective, with one enantiomer exhibiting significantly higher affinity for the H1 receptor. This document focuses on the binding characteristics of the less active (R)-(+)-enantiomer.

Quantitative Binding Affinity Data

The binding affinity of dimethindene enantiomers for the histamine H1 receptor has been determined through functional assays and radioligand binding studies. The data clearly indicates a significant difference in potency between the two isomers.

CompoundParameterValueSpecies/Tissue
(R)-(+)-DimethindenepA27.7Guinea-pig ileum
(-)-DimethindenepA2~9.3Guinea-pig ileum
Dimethindene Maleate (racemate)pA29.3Guinea-pig ileum
Dimethindene Maleate (racemate)Ki1.5 nMGuinea-pig cerebral cortex

Note: Some literature refers to the more active enantiomer as (R)-(-)-Dimethindene. There appears to be a discrepancy in the literature regarding the absolute configuration corresponding to the (+) and (-) optical rotation. However, it is consistently reported that the dextrorotatory (+) enantiomer is significantly less potent at the histamine H1 receptor. One study found the (+) isomer to be approximately 30 times less potent than the (-) isomer[1].

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., smooth muscle contraction, inflammation) PKC->Response Leads to

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The determination of histamine H1 receptor binding affinity is typically achieved through radioligand binding assays. A standard protocol for a competitive binding assay is detailed below.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., (R)-(+)-Dimethindene maleate) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-Mepyramine (a potent H1 antagonist)

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., guinea-pig cerebral cortex, or cell lines like HEK293 or CHO stably expressing the human H1 receptor).

  • Test Compound: this compound, dissolved to various concentrations.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation Counter and Scintillation Fluid.

Workflow:

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Membrane homogenate - [3H]-Mepyramine solution - Test compound dilutions - Assay buffer start->prep_reagents incubation Incubation: Add membrane homogenate, [3H]-Mepyramine, and either buffer, test compound, or non-specific binding control to assay tubes/plate. prep_reagents->incubation equilibrium Incubate to reach equilibrium (e.g., 60 min at 25°C) incubation->equilibrium filtration Rapid Filtration: Separate bound from free radioligand using a cell harvester and glass fiber filters. equilibrium->filtration washing Wash filters with ice-cold wash buffer to remove unbound radioligand. filtration->washing counting Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity (DPM) in a scintillation counter. washing->counting analysis Data Analysis: - Calculate specific binding - Plot competition curve - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, [3H]-Mepyramine, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-Mepyramine, and a high concentration of a non-labeled H1 antagonist.

    • Competition Binding: Membrane preparation, [3H]-Mepyramine, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This comprehensive guide provides essential data and methodologies for researchers investigating the interaction of this compound with the histamine H1 receptor. The provided information facilitates a deeper understanding of its pharmacological profile and serves as a foundation for further research and development.

References

A Technical Guide to the Stereoselective Activity of Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dimethindene maleate is a first-generation antihistamine recognized for its efficacy as an H1 receptor antagonist. It is commercially available as a racemic mixture, comprising equal parts of two stereoisomers. This technical guide delves into the distinct pharmacological profiles of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers. A critical finding is the pronounced stereoselectivity of their biological actions: the desired antihistaminic activity is almost exclusively attributable to the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is responsible for the drug's anticholinergic effects, demonstrating potent and selective antagonism at M2 muscarinic receptors. This document provides a comprehensive overview of their receptor affinities, mechanisms of action, and the experimental methodologies used for their characterization, offering valuable insights for researchers and professionals in drug development.

Introduction

Dimethindene is an established first-generation H1 antihistamine used orally and topically for the symptomatic relief of allergic conditions such as hay fever and for the treatment of pruritus associated with skin irritations like insect bites.[1][2] Like many pharmaceuticals, dimethindene possesses a chiral center, meaning it exists as two non-superimposable mirror-image stereoisomers, or enantiomers.[3][4] The commercially available drug is a racemic mixture of these enantiomers.[1][5]

In pharmacology, it is a well-established principle that stereoisomers of a drug can exhibit significantly different activities. Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.[3] Understanding this stereoselectivity is crucial for optimizing drug efficacy and safety. This whitepaper provides a detailed examination of the distinct pharmacological activities of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers, summarizing quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways.

Stereoselective Pharmacodynamics

The primary therapeutic action of dimethindene and its characteristic side effects are segregated between its two enantiomers. The antihistaminic effects are mediated by the (R)-(-)-enantiomer, while the anticholinergic properties are attributed to the (S)-(+)-enantiomer.

Histamine H1 Receptor Antagonism

The antihistaminic activity of dimethindene resides almost entirely in the (R)-(-)-enantiomer , which is the eutomer for the histamine H1 receptor.[5][6] This enantiomer demonstrates high affinity and potent antagonism at the H1 receptor. In contrast, the (S)-(+)-enantiomer is approximately 30 times less potent.[7] Studies on the guinea-pig ileum have shown that the (R)-(-)-isomer exhibits a potent, non-competitive H1 histamine antagonist effect, which may contribute to its prolonged duration of action.[7] The sedative effects commonly associated with first-generation antihistamines are also linked to the enantiomers with high H1 receptor affinity, implicating the (R)-(-)-isomer in the central nervous system effects of dimethindene.[8][9]

Table 1: Comparative Histamine H1 Receptor Activity of Dimethindene Stereoisomers

Compound Activity Metric (pA₂) Binding Affinity (Ki) Potency Reference
(R)-(-)-Dimethindene 9.42[6] - Eutomer for H1 antagonism[6]
(S)-(+)-Dimethindene 7.48[6] - ~30-fold less potent than (R)-isomer[7]

| Racemic Dimethindene | 9.3 - 9.33[7][10] | 1.5 nM[11] | Potent H1 antagonist[7] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Muscarinic Receptor Antagonism

The anticholinergic activity of dimethindene is primarily associated with the (S)-(+)-enantiomer . This isomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, with lower affinity for M1, M3, and M4 subtypes.[5][6] The (S)-(+)-enantiomer can be up to 41 times more potent than the (R)-(-)-enantiomer in muscarinic functional assays, making it a useful research tool for investigating muscarinic receptor heterogeneity.[6]

Table 2: Muscarinic Receptor Subtype Affinity of (S)-(+)-Dimethindene

Receptor Subtype Activity Metric (pA₂) Binding Affinity (pKi)
M1 6.36 - 6.83[6] 7.08[6]
M2 7.74 - 7.86[6] 7.78[6]
M3 6.92 - 6.96[6] 6.70[6]

| M4 | - | 7.00[6] |

pKi is the negative logarithm of the inhibition constant (Ki).

Other Receptor Interactions

Binding studies with racemic dimethindene maleate have shown that its affinity for other receptors, such as serotonin (5-HT) receptors, is significantly lower than its affinity for H1 and muscarinic receptors.[10][11]

Table 3: Receptor Binding Affinity of Racemic Dimethindene Maleate

Receptor Target Binding Affinity (Ki)
Histamine H1 1.5 nM[11]
Muscarinic M1 64 nM[11]

| Serotonin 5-HT₂ₐ | 2,400 nM[11] |

Signaling Pathways

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[12] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12][13] Concurrently, DAG activates protein kinase C (PKC).[12][13] This cascade ultimately leads to the activation of pro-inflammatory transcription factors, such as NF-κB, and the production of inflammatory cytokines, mediating the classic allergic response.[13]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Pro-inflammatory Gene Expression (e.g., Cytokines, NF-κB) Ca_Release->Response PKC->Response

Caption: The Gq/11-mediated signaling cascade of the Histamine H1 receptor.
Mechanism of Action of (R)-(-)-Dimethindene

(R)-(-)-Dimethindene functions as a competitive antagonist or inverse agonist at the H1 receptor.[14] It binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade. This blockade inhibits the release of intracellular calcium and the activation of PKC, thereby preventing the cellular responses that lead to allergic symptoms.

MOA_Diagram R_DM (R)-(-)-Dimethindene H1R H1 Receptor R_DM->H1R BLOCKS Histamine Histamine Histamine->H1R Activates Cascade Signaling Cascade (Inflammatory Response) H1R->Cascade Initiates

Caption: Logical relationship of (R)-(-)-Dimethindene action at the H1 receptor.

Key Experimental Protocols

The characterization of dimethindene's stereoisomer activity relies on a combination of in vitro and in vivo experimental models.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This classic bioassay is used to determine the potency of H1 and muscarinic receptor antagonists.[6][7] A section of the guinea pig ileum, which contains smooth muscle rich in H1 and muscarinic receptors, is isolated and mounted in an organ bath. The tissue's contraction is measured in response to an agonist (e.g., histamine for H1, carbachol for muscarinic receptors). The experiment is then repeated in the presence of increasing concentrations of the antagonist (dimethindene isomers) to quantify its ability to inhibit the agonist-induced contraction and to calculate the pA₂ value.[7]

Ileum_Workflow A 1. Isolate Guinea Pig Ileum B 2. Mount Tissue in Organ Bath (Physiological Solution) A->B C 3. Add Agonist (e.g., Histamine) to generate dose-response curve B->C D 4. Measure Isometric Contraction C->D E 5. Wash Tissue D->E F 6. Add Antagonist (Dimethindene Isomer) and incubate E->F G 7. Add Agonist Again to generate shifted dose-response curve F->G H 8. Measure Inhibited Contraction G->H I 9. Calculate pA₂ from curve shift H->I

Caption: Experimental workflow for the isolated guinea pig ileum assay.
Receptor Binding Assays

Receptor binding assays are used to directly measure the affinity of a ligand for a receptor.[10] These experiments typically involve incubating a preparation of cell membranes containing the receptor of interest (e.g., from guinea-pig cerebral cortex) with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]mepyramine for H1).[10] The unlabeled drug (dimethindene isomers) is added in increasing concentrations to compete with and displace the radioligand. The concentration of the drug that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

In Vivo Assessment: Histamine-Induced Wheal and Flare

To assess peripheral antihistamine activity in humans, a histamine-induced wheal and flare test is commonly employed.[15][16] A small, fixed amount of histamine is injected intracutaneously into the skin of volunteers, producing a localized swelling (wheal) and surrounding redness (flare). The size of this reaction is measured. Following oral administration of the antihistamine, the histamine challenge is repeated at various time points. The reduction in the size of the wheal and flare compared to placebo is a direct measure of the drug's in vivo H1 receptor blocking activity.[15][16]

Conclusion

The pharmacological activity of dimethindene maleate is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for H1 receptor antagonism and is responsible for the drug's therapeutic antihistaminic effects as well as its sedative properties. Conversely, the (S)-(+)-enantiomer is the eutomer for muscarinic receptor antagonism, with a notable selectivity for the M2 subtype.

This clear separation of activities has significant implications for drug development and research. The (S)-(+)-enantiomer stands out as a valuable pharmacological tool for studying the function and heterogeneity of M2 muscarinic receptors.[6] While developing a single-enantiomer (R)-(-)-dimethindene drug could theoretically eliminate the anticholinergic side effects, its utility would still be limited by the sedation characteristic of first-generation H1 antagonists. This detailed understanding underscores the importance of stereochemical considerations in pharmacology, guiding the development of more selective and effective therapeutic agents.

References

(R)-(+)-Dimethindene maleate physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-Dimethindene Maleate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding of this compound.

Introduction

Dimethindene is a first-generation antihistamine and anticholinergic agent.[1][2] It functions as a selective histamine H1 receptor antagonist, blocking the action of endogenous histamine to provide relief from allergic reactions.[2] It is used orally and topically to treat pruritus (itching), urticaria, seasonal rhinitis, and other allergic conditions.[1][3] Dimethindene exists as a racemic mixture; the (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor binding activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2] This guide focuses on the maleate salt form of the (R)-(+)-enantiomer.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₈N₂O₄ (C₂₀H₂₄N₂ · C₄H₄O₄)[4][5][6]
Molecular Weight 408.49 g/mol [5][7]
Appearance Solid, Off-white to light yellow powder[5][7]
Melting Point 158 °C (for racemic dimethindene)[1][2]
Solubility Water: 2 mg/mL[5] DMSO: 20 mg/mL[5], 100 mg/mL (with ultrasonic)[7] Methanol: Slightly Soluble (0.1-1 mg/ml)[6][5][6][7]
pKa (Strongest Basic) 9.7 (Predicted)[8]
logP 4.03 (Predicted)[2][8]
CAS Number 136152-64-2[7]

Signaling Pathway

(R)-(+)-Dimethindene primarily exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding, which is central to the manifestation of allergic symptoms.

Histamine H1 Receptor Antagonism Mechanism of Action: this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates Dimethindene (R)-(+)-Dimethindene Maleate Dimethindene->H1_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Pro-inflammatory Gene Expression (e.g., NF-κB activation) Ca_Release->Allergic_Response Leads to PKC_Activation->Allergic_Response Leads to

Caption: Histamine H1 Receptor Antagonism by this compound.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[9][10][11]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2.5-3.5 mm.[10][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[10] The assembly is immersed in a heat-transfer fluid (like liquid paraffin) or situated within the apparatus's oven.[10]

  • Heating: The temperature is raised at a controlled rate, typically around 1°C per minute, especially when approaching the expected melting point.[12]

  • Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[12] The range between these two temperatures constitutes the melting range. A narrow range is indicative of high purity.[9]

Melting Point Determination Workflow start Start prep Prepare Sample: Dry and powder the compound start->prep pack Pack Capillary Tube (2.5-3.5 mm height) prep->pack setup Place in Melting Point Apparatus pack->setup heat Heat at a controlled rate (~1°C/min near MP) setup->heat observe Observe for melting heat->observe record Record Onset and Clear Point Temperatures observe->record end End record->end

Caption: Workflow for Melting Point Determination via the Capillary Method.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of a compound's thermodynamic solubility limit in a given solvent.[13]

Methodology:

  • System Preparation: An excess amount of this compound is added to a flask containing a specific volume of the aqueous medium (e.g., phosphate buffer at pH 7.4).[13][14] For biopharmaceutics classification, solubility is tested across a pH range of 1.2–6.8 at 37 ± 1 °C.[13]

  • Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often water or a co-solvent system) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an inert salt like KCl.[15]

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[16]

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[16]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[16][17]

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) quantifies the lipophilicity of a compound, which is critical for predicting its membrane permeability and overall ADME properties.[18][19]

Methodology:

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4), are pre-saturated with each other by vigorous mixing followed by separation.[14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with a specific volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[14]

  • Phase Separation: The two phases are carefully separated after the emulsion has cleared.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18][19]

References

(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological properties of (R)-(+)-Dimethindene maleate, a potent first-generation histamine H1 receptor antagonist. The document details the historical context of its development, outlines both racemic and enantioselective synthetic routes with experimental protocols, and presents a comprehensive analysis of the differential bioactivity of its enantiomers. Quantitative data on receptor binding affinities are summarized, and key signaling pathways are visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Dimethindene was first patented in 1958 by Ciba Pharmaceutical Products, Inc., and introduced for medical use in 1960 under the brand name Fenistil.[1][2] It emerged during a period of significant research and development in the field of antihistamines. As a first-generation antihistamine, it was developed to alleviate the symptoms of allergic reactions. Dimethindene is an atypical first-generation H1 antagonist as it only minimally crosses the blood-brain barrier.[2] It is a chiral molecule and has been marketed as a racemic mixture of its (R) and (S) enantiomers.[1][3]

Subsequent research revealed that the antihistaminic activity of dimethindene resides almost exclusively in the (R)-(-)-enantiomer, which is the eutomer for histamine H1 receptor binding.[3] Conversely, the (S)-(+)-enantiomer was found to be a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3] This discovery of the differential pharmacological profiles of its enantiomers has been a key aspect of its scientific history.

Pharmacological Profile of Enantiomers

(R)-(+)-Dimethindene is a selective and potent antagonist of the histamine H1 receptor, which is responsible for its therapeutic effects in the treatment of allergic conditions such as urticaria, hay fever, and pruritus.[1][3] The (S)-(-)-enantiomer, on the other hand, exhibits significantly lower affinity for the H1 receptor but is a potent antagonist of the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 muscarinic receptors.[3]

Quantitative Pharmacological Data

The receptor binding affinities of the enantiomers of dimethindene are summarized in the table below.

EnantiomerReceptorAffinity (pKi/pA2)Reference
(R)-(-)-DimethindeneHistamine H19.42 (pA2)[2]
(S)-(+)-DimethindeneHistamine H17.48 (pA2)[2]
(S)-(+)-DimethindeneMuscarinic M17.08 (pKi)[2]
(S)-(+)-DimethindeneMuscarinic M27.78 (pKi)[2]
(S)-(+)-DimethindeneMuscarinic M36.70 (pKi)[2]
(S)-(+)-DimethindeneMuscarinic M47.00 (pKi)[2]
Signaling Pathways

Dimethindene, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This primarily involves the inhibition of the Gq/11 protein-coupled pathway, which prevents the activation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a reduction in intracellular calcium levels and the physiological effects of histamine.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq11 Gq/11 protein H1R->Gq11 Activates Dimethindene (R)-(+)-Dimethindene Dimethindene->H1R Antagonizes PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ release IP3->Ca2 PKC Protein Kinase C activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response

Caption: Signaling pathway of the histamine H1 receptor and its antagonism by (R)-(+)-Dimethindene.

Synthesis of this compound

The synthesis of (R)-(+)-Dimethindene can be approached through two main strategies: the synthesis of the racemate followed by chiral resolution, or a direct asymmetric synthesis.

Racemic Synthesis of Dimethindene

The industrial synthesis of racemic dimethindene is a multi-step process. A modern, greener synthetic approach has also been developed to improve the overall yield and reduce the environmental impact.

This protocol describes a more environmentally friendly synthesis route.

Step 1: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester To a refluxing suspension of sodium hydride (NaH) in an eco-friendly solvent such as 2-methyltetrahydrofuran (2-MeTHF), 2-benzylmalonic acid diethyl ester is added dropwise. After refluxing, 2-chloro-N,N-dimethylethan-1-amine is added, and the mixture is refluxed for several hours. The product is then extracted.

Step 2: Saponification to 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid The ester from the previous step is saponified using an aqueous solution of sodium hydroxide (NaOH) in a mixture of ethanol and water under reflux to yield the corresponding dicarboxylic acid.

Step 3: Intramolecular Friedel-Crafts Acylation The amino diacid is cyclized using polyphosphoric acid (PPA) with heating to form the indanone derivative, 2-[2-(Dimethylamino)ethyl]indan-1-one.

Step 4: Synthesis of Racemic Dimethindene To a solution of 2-ethylpyridine in 2-MeTHF at room temperature under a nitrogen atmosphere, n-butyllithium (n-BuLi) is added. The resulting solution is then treated with the indanone derivative from the previous step. The reaction mixture is stirred overnight, and after an acidic workup and reflux, racemic dimethindene is obtained.

G cluster_0 Racemic Synthesis Workflow A 2-Benzylmalonic acid diethyl ester B Alkylation with 2-chloro-N,N-dimethylethan-1-amine A->B C 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester B->C D Saponification C->D E 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid D->E F Intramolecular Friedel-Crafts Acylation E->F G 2-[2-(Dimethylamino)ethyl]indan-1-one F->G H Reaction with lithiated 2-ethylpyridine followed by dehydration G->H I Racemic Dimethindene H->I

Caption: Workflow for the racemic synthesis of Dimethindene.

Chiral Resolution of Racemic Dimethindene

The separation of the enantiomers of dimethindene can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

Step 1: Formation of Diastereomeric Salts Racemic dimethindene is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the solution. The mixture is stirred to allow for the formation of the diastereomeric tartrate salts.

Step 2: Fractional Crystallization The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which is typically the salt of one of the dimethindene enantiomers with (+)-tartaric acid. The crystals are then collected by filtration. The process may be repeated to improve the diastereomeric purity.

Step 3: Liberation of the Enantiomer The separated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the single enantiomer of dimethindene. The enantiomer is then extracted with an organic solvent and purified.

Asymmetric Synthesis of (R)-(+)-Dimethindene

While a specific, detailed industrial-scale asymmetric synthesis for (R)-(+)-Dimethindene is not widely published, methods for the enantioselective synthesis of related chiral 1-aminoindene and 2,3-disubstituted indanone derivatives have been developed and could potentially be adapted. These methods often employ chiral catalysts or auxiliaries.

A plausible approach would involve the asymmetric reduction of a suitable prochiral precursor. For example, an asymmetric hydrogenation of an enamine or imine intermediate derived from 2-[2-(dimethylamino)ethyl]indan-1-one, using a chiral rhodium or iridium catalyst, could stereoselectively introduce the chiral center. Further elaboration would then lead to the desired (R)-enantiomer.

Conclusion

This compound is a well-established antihistamine with a rich history of discovery and chemical development. Understanding the distinct pharmacological profiles of its enantiomers is crucial for appreciating its therapeutic action and potential side effects. The synthetic routes outlined in this guide, from traditional racemic synthesis and resolution to the prospects of modern asymmetric synthesis, provide a comprehensive overview for researchers in the field. The continued exploration of more efficient and stereoselective synthetic methods will be of significant interest for the pharmaceutical industry.

References

The Stereochemical Dichotomy of Dimethindene: An In-Depth Technical Guide to the Differential Activity of its (R)-(+)- and (S)-(-)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. While the racemate is used clinically, the individual enantiomers exhibit distinct pharmacological profiles, a crucial consideration in drug development and optimization. This technical guide provides a comprehensive analysis of the differential activity of (R)-(+)-dimethindene maleate and its (S)-(-)-enantiomer. It delves into their binding affinities at histamine H1 and muscarinic receptors, functional potencies, and the underlying experimental methodologies. This document aims to serve as a detailed resource for researchers and scientists in pharmacology and medicinal chemistry, offering insights into the stereospecific interactions of dimethindene with its biological targets.

Introduction

Dimethindene is a well-established H1-antihistamine used for the symptomatic relief of allergic reactions.[1] As a chiral compound, its therapeutic actions and side-effect profile are a composite of the activities of its two enantiomers. It is now well-recognized that the pharmacological and toxicological properties of chiral drugs can reside in one enantiomer, be shared between them, or even differ significantly. Understanding the stereospecific activity of dimethindene is paramount for a complete pharmacological characterization and for potential development of single-enantiomer therapeutics with improved efficacy and safety profiles. This guide provides a detailed examination of the distinct activities of the (R)-(+)- and (S)-(-)-enantiomers of dimethindene.

Comparative Pharmacodynamics: Data Presentation

The differential activity of the dimethindene enantiomers is most pronounced in their interactions with histamine H1 receptors and muscarinic acetylcholine receptors. The following tables summarize the quantitative data from various in vitro studies, highlighting the stereoselectivity of these interactions.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency

EnantiomerReceptor Binding Affinity (pKi)Functional Antagonism (pA2)
(R)-(-)-DimethindeneHigh9.42
(S)-(+)-DimethindeneLow7.48

Data compiled from studies on guinea-pig ileum.

Table 2: Muscarinic Receptor Subtype Binding Affinity and Functional Potency

EnantiomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M2 Receptor (pA2)M3 Receptor (pA2)
(R)-(-)-DimethindeneLower AffinityLower AffinityLower AffinityLower AffinityLower PotencyLower Potency
(S)-(+)-Dimethindene7.087.786.707.007.86 / 7.746.92 / 6.96

Data compiled from radioligand binding studies in various tissues and functional assays on guinea-pig atria and ileum.[2]

The data clearly indicates that the (R)-(-)-enantiomer is the eutomer for histamine H1 receptor antagonism, exhibiting significantly higher affinity and potency.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist at the muscarinic M2 receptor.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data presentation.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor.

  • Radioligand: [3H]mepyramine

  • Tissue Preparation: Membranes from guinea-pig cerebral cortex or other tissues expressing H1 receptors are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membrane preparations are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the test compounds ((R)- and (S)-dimethindene). Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 1 µM mianserin).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS)

  • Tissue Preparation: Membranes from tissues rich in M2 receptors, such as rat heart, are prepared as described for the H1 receptor assay.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Similar to the H1 receptor assay, membranes are incubated with [3H]NMS and varying concentrations of the dimethindene enantiomers. Non-specific binding is determined using a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Separation and Detection: As described for the H1 receptor assay.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by an agonist.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Apparatus: The tissue is connected to an isometric force transducer to record contractions.

  • Procedure:

    • A cumulative concentration-response curve to histamine (agonist) is established.

    • The tissue is then incubated with a fixed concentration of the antagonist ((R)- or (S)-dimethindene) for a predetermined period.

    • A second concentration-response curve to histamine is generated in the presence of the antagonist.

  • Data Analysis: The pA2 value, a measure of the antagonist's potency, is determined using a Schild plot. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for different antagonist concentrations. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the activity of dimethindene enantiomers.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_G11 Gq/11 H1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Cascade.

G Experimental Workflow for Enantiomer Activity Comparison cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Conclusion Chiral_Separation Chiral Separation of Racemate Binding_Assay Receptor Binding Assays (H1, Muscarinic Subtypes) Chiral_Separation->Binding_Assay Functional_Assay Functional Assays (e.g., Guinea Pig Ileum) Chiral_Separation->Functional_Assay Data_Analysis Determination of Ki, pA2, ED50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Models Animal Models of Allergy (e.g., histamine-induced bronchoconstriction) Conclusion Conclusion on Stereospecific Activity and Therapeutic Potential Animal_Models->Conclusion Sedation_Assessment Assessment of Sedative Effects Sedation_Assessment->Conclusion Data_Analysis->Animal_Models

References

(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136152-64-2

Chemical Name: (R)-N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleate

This technical guide provides an in-depth overview of the research and applications of (R)-(+)-Dimethindene maleate, a potent and selective histamine H1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is the dextrorotatory enantiomer of dimethindene, an antihistamine of the alkylamine class. While the provided CAS number refers to the (R)-(+)-isomer, pharmacological activity studies have demonstrated that the antihistaminic effects are primarily attributed to the (R)-(-)-enantiomer.[1] This document will focus on the pharmacologically active (R)-enantiomer.

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂ · C₄H₄O₄[2]
Molecular Weight408.49 g/mol [2]
Stereochemistry(R)-enantiomer is the eutomer for histamine H1 receptor binding.[3]

Mechanism of Action and Signaling Pathway

(R)-Dimethindene exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[3] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the characteristic symptoms of allergy. By blocking this interaction, (R)-Dimethindene effectively mitigates these effects.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in symptoms like bronchoconstriction, edema, and pruritus.[4] (R)-Dimethindene, by competitively inhibiting the initial binding of histamine, prevents the initiation of this signaling pathway.

Histamine H1 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds R_Dimethindene (R)-Dimethindene R_Dimethindene->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (Bronchoconstriction, Vasodilation, etc.) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Histamine H1 Receptor Signaling Pathway

Synthesis

The synthesis of dimethindene is typically achieved as a racemic mixture. A stereoselective synthesis or chiral resolution is required to obtain the pharmacologically active (R)-enantiomer. A general synthetic approach for racemic dimethindene is outlined below, which can be followed by chiral separation techniques.[5][6][7][8]

Racemic Dimethindene Synthesis Workflow cluster_synthesis Synthesis of Racemic Dimethindene cluster_resolution Chiral Resolution Start 2-Ethylpyridine & Phenylacetic acid derivative Step1 Step 1: Alkylation Start->Step1 Intermediate1 Indenone Intermediate Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 Tertiary Alcohol Step2->Intermediate2 Step3 Step 3: Dehydration & Reduction Intermediate2->Step3 Racemic_Dimethindene Racemic Dimethindene Step3->Racemic_Dimethindene Diastereomers Formation of Diastereomeric Salts Racemic_Dimethindene->Diastereomers Chiral_Agent Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Agent->Diastereomers Separation Fractional Crystallization or Chiral Chromatography Diastereomers->Separation R_Enantiomer (R)-(-)-Dimethindene Separation->R_Enantiomer S_Enantiomer (S)-(+)-Dimethindene Separation->S_Enantiomer

Racemic Dimethindene Synthesis and Resolution

Pharmacological Data

The antihistaminic activity of dimethindene resides predominantly in the (R)-enantiomer. The following table summarizes key pharmacological data.

ParameterValueSpecies/SystemReference
(R)-(-)-Dimethindene
pA₂ (H1 Receptor)9.42Guinea-pig ileum[1]
(S)-(+)-Dimethindene
pA₂ (H1 Receptor)7.48Guinea-pig ileum[1]
pA₂ (M2 Receptor)7.86Guinea-pig left atria[1]
pKi (M2 Receptor)7.78[1]
pA₂ (M1 Receptor)6.83Rabbit vas deferens[1]
pKi (M1 Receptor)7.08[1]
pA₂ (M3 Receptor)6.92Guinea-pig ileum[1]
pKi (M3 Receptor)6.70[1]
pKi (M4 Receptor)7.00[1]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for H1 receptors.[9][10][11]

Objective: To determine the binding affinity of (R)-Dimethindene for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Test Compound: (R)-Dimethindene maleate.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine (near its Kd value), and varying concentrations of (R)-Dimethindene. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the (R)-Dimethindene concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Binding Assay Workflow Start Prepare Reagents: - H1 Receptor Membranes - [³H]-Mepyramine - (R)-Dimethindene - Buffers Incubation Incubate Components: Membranes + Radioligand + Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Measure Radioactivity with Liquid Scintillation Counter Washing->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Quantification->Analysis Result Binding Affinity (Ki) of (R)-Dimethindene Analysis->Result

Histamine H1 Receptor Binding Assay Workflow
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol is a general model for assessing the in vivo efficacy of antihistamines.[12][13][14][15][16]

Objective: To evaluate the protective effect of (R)-Dimethindene against histamine-induced bronchoconstriction in guinea pigs.

Materials:

  • Male Hartley guinea pigs.

  • (R)-Dimethindene maleate solution.

  • Histamine dihydrochloride solution.

  • Anesthetic (e.g., urethane).

  • Ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • Intravenous or aerosol delivery system.

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure.

  • Drug Administration: Administer (R)-Dimethindene maleate intravenously or orally at various doses. A control group should receive the vehicle.

  • Histamine Challenge: After a predetermined time for drug absorption, challenge the animals with an intravenous injection or aerosol of histamine at a concentration known to induce a significant bronchoconstrictor response.

  • Measurement: Continuously record the pulmonary inflation pressure. The increase in pressure is indicative of the degree of bronchoconstriction.

  • Data Analysis: Compare the increase in pulmonary inflation pressure in the (R)-Dimethindene-treated groups to the control group. Calculate the percentage of inhibition of the histamine-induced bronchoconstriction for each dose of the test compound. Determine the ED₅₀ value, the dose that causes 50% inhibition.

Histamine-Induced Wheal and Flare Test in Humans

This is a standard clinical method to assess the in vivo activity of antihistamines.[17][18][19][20][21]

Objective: To measure the ability of topically or orally administered (R)-Dimethindene to inhibit the cutaneous vascular response to intradermal histamine.

Materials:

  • Human volunteers.

  • (R)-Dimethindene maleate (oral formulation or topical gel).

  • Histamine phosphate solution for intradermal injection.

  • Saline solution (negative control).

  • Ruler or digital imaging system for measuring wheal and flare areas.

Procedure:

  • Baseline Measurement: Mark test sites on the volar aspect of the forearm.

  • Drug Administration: Administer (R)-Dimethindene or placebo according to the study design (e.g., oral administration a specific time before the test, or topical application to the test sites).

  • Histamine Injection: At a specified time after drug administration, inject a fixed volume of histamine solution intradermally to induce a wheal and flare response. Inject saline as a negative control.

  • Measurement: After a set time (typically 15-20 minutes), measure the diameter of the wheal (edema) and the surrounding flare (erythema). The area can be calculated from these measurements.

  • Data Analysis: Compare the mean wheal and flare areas in the (R)-Dimethindene-treated sites/subjects with those of the placebo. Calculate the percentage of inhibition.

Conclusion

(R)-Dimethindene is a potent and selective histamine H1 receptor antagonist, with its antihistaminic activity residing in the (R)-enantiomer. Its mechanism of action involves the competitive blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. The provided experimental protocols for in vitro receptor binding and in vivo efficacy studies serve as a foundation for further research and development of this compound and its analogs for the treatment of allergic conditions. The synthesis of the racemic compound followed by chiral resolution remains a viable route to obtain the active enantiomer for research and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols: (R)-(+)-Dimethindene Maleate in vitro Histamine Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Dimethindene maleate is one of the enantiomers of the first-generation H1 histamine antagonist, dimethindene. While the antihistaminic activity of the racemic mixture and the (S)-(-)-enantiomer is well-documented, the specific effects of the (R)-(+)-enantiomer on histamine release from mast cells are of interest for a comprehensive understanding of its pharmacological profile. These application notes provide a detailed protocol for an in vitro histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line to evaluate the inhibitory potential of this compound on IgE-mediated mast cell degranulation.

Dimethindene primarily acts by competitively blocking histamine H1 receptors.[1] The (R)-enantiomer is reported to be approximately 30 times less potent in binding to the H1 receptor compared to the (S)-enantiomer.[1] However, studies have indicated that both the (+) and (-) isomers of dimethindene maleate exhibit a comparable, dose-dependent inhibition of anti-IgE-induced histamine release from rat peritoneal mast cells.[2] This suggests that at higher concentrations, this compound may have a direct inhibitory effect on the mast cell degranulation process, independent of its H1 receptor antagonism.

Data Presentation

Histamine H1 Receptor Binding Affinity
CompoundpA2 ValueRelative Potency
(S)-(-)-Dimethindene9.3[1]~30x more potent than (R)-enantiomer
(R)-(+)-Dimethindene7.7[1]-
In vitro Inhibition of Histamine Release
CompoundCell TypeStimulusEffect
This compoundRat Peritoneal Mast Cellsanti-IgEDose-dependent inhibition, comparable to the (S)-(-)-enantiomer[2]

Experimental Protocols

This section outlines the detailed methodology for assessing the effect of this compound on histamine release from RBL-2H3 cells. An alternative protocol for measuring β-hexosaminidase release, a surrogate marker for degranulation, is also provided.

RBL-2H3 Cell Culture and Maintenance

Materials:

  • RBL-2H3 cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RBL-2H3 cells in T-75 flasks with EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, wash the cell monolayer with sterile PBS and detach the cells using Trypsin-EDTA.

  • Resuspend the detached cells in fresh complete medium and seed into new flasks at a ratio of 1:4 to 1:8.

  • Change the culture medium every 2-3 days.

IgE-Mediated Histamine Release Assay

Materials:

  • RBL-2H3 cells

  • 96-well cell culture plates

  • Anti-dinitrophenyl (DNP)-IgE

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Tyrode's buffer (or other suitable buffer)

  • Triton X-100 (1% solution) for cell lysis (total histamine release)

  • Histamine ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Sensitization: Wash the cells once with fresh medium and then sensitize them by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 2-4 hours at 37°C.

  • Compound Incubation: After sensitization, wash the cells twice with Tyrode's buffer. Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer only).

  • Stimulation: To induce degranulation, add DNP-HSA (e.g., 100 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.

    • Negative Control (Spontaneous Release): Add buffer instead of DNP-HSA.

    • Positive Control (Maximal Release): Add buffer instead of the compound and stimulate with DNP-HSA.

    • Total Histamine Control: Do not stimulate with DNP-HSA. After the incubation period, lyse the cells with 1% Triton X-100.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for histamine quantification.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Calculate the percentage inhibition of histamine release for each concentration of this compound relative to the positive control.

β-Hexosaminidase Release Assay (Alternative Protocol)

As β-hexosaminidase is co-released with histamine, its measurement can be used as an indicator of degranulation.

Materials:

  • All materials from the histamine release assay (except the ELISA kit)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

Protocol:

  • Follow steps 1-4 of the IgE-Mediated Histamine Release Assay protocol.

  • Sample Collection: After stimulation, collect 50 µL of the supernatant from each well.

  • Enzymatic Reaction: Add 50 µL of PNAG substrate solution to each supernatant sample in a new 96-well plate. Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Stop the reaction by adding 200 µL of the stop solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release similarly to the histamine release calculation, using the absorbance values.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed Seed RBL-2H3 cells in 96-well plate sensitize Sensitize with anti-DNP-IgE seed->sensitize wash1 Wash cells sensitize->wash1 compound Incubate with This compound wash1->compound stimulate Stimulate with DNP-HSA compound->stimulate collect Collect supernatant stimulate->collect quantify Quantify Histamine (ELISA) collect->quantify analyze Calculate % Inhibition quantify->analyze

Experimental workflow for the in vitro histamine release assay.

signaling_pathway allergen Allergen (DNP-HSA) FceRI FcεRI Receptor allergen->FceRI binds to IgE IgE Anti-DNP-IgE IgE->FceRI sensitizes Lyn Lyn FceRI->Lyn cross-linking activates Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release degranulation Degranulation (Histamine Release) Ca_release->degranulation triggers PKC->degranulation promotes dimethindene (R)-(+)-Dimethindene maleate dimethindene->degranulation inhibits

IgE-mediated mast cell degranulation signaling pathway.

References

Application Notes and Protocols for (R)-(-)-Dimethindene Maleate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Dimethindene maleate is the active enantiomer of the first-generation antihistamine, dimethindene. It functions as a potent and selective antagonist of the histamine H1 receptor. This characteristic makes it a valuable tool for in vitro studies aimed at elucidating the role of the H1 receptor in various cellular processes and for the screening and development of novel antihistaminic drugs. In contrast, its stereoisomer, (S)-(+)-dimethindene, exhibits selectivity for the M2 muscarinic acetylcholine receptor.[1] The high affinity and selectivity of (R)-(-)-dimethindene for the H1 receptor allow for the precise investigation of histamine-mediated signaling pathways in a controlled cell culture environment.

These application notes provide a detailed protocol for the use of (R)-(-)-dimethindene maleate in cell culture studies, including recommended cell lines, concentration ranges, and methodologies for assessing its antagonistic activity.

Mechanism of Action

(R)-(-)-Dimethindene maleate is a competitive antagonist of the histamine H1 receptor. The activation of the H1 receptor by histamine, a key mediator in allergic and inflammatory responses, initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the NF-κB pathway, which regulates the expression of pro-inflammatory genes.

By binding to the H1 receptor, (R)-(-)-dimethindene maleate blocks the binding of histamine and thereby inhibits this entire signaling cascade. This antagonistic action prevents the cellular responses associated with H1 receptor activation, such as the release of pro-inflammatory mediators and changes in cell permeability.

Data Presentation

The following tables summarize the binding affinity and functional antagonism of dimethindene enantiomers.

Table 1: Binding Affinity of Dimethindene Enantiomers at Histamine H1 and Muscarinic M2 Receptors.

CompoundReceptorpA2pKi
(R)-(-)-DimethindeneHistamine H19.42[1]-
(S)-(+)-DimethindeneHistamine H17.48[1]-
(S)-(+)-DimethindeneMuscarinic M27.86/7.74[1]7.78[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

General Cell Culture and Handling

For studies involving (R)-(-)-dimethindene maleate, cell lines endogenously expressing the histamine H1 receptor or engineered to overexpress the receptor are recommended. Suitable cell lines include:

  • Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express H1 receptors.

  • A549 (Human lung carcinoma cells): Commonly used in inflammation studies.

  • HeLa (Human cervical cancer cells): Often used for studying G protein-coupled receptor signaling.

  • HEK293 (Human embryonic kidney cells): Easily transfectable for overexpression of the H1 receptor.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of (R)-(-)-Dimethindene Maleate Stock Solution

(R)-(-)-Dimethindene maleate is typically supplied as a solid. A stock solution can be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM. The stock solution should be stored at -20°C. Subsequent dilutions to the desired working concentrations should be made in cell culture medium.

Experimental Workflow for Assessing H1 Receptor Antagonism

The following diagram illustrates a general workflow for evaluating the antagonistic effect of (R)-(-)-dimethindene maleate on histamine-induced cellular responses.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture H1 Receptor-Expressing Cells cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding pretreatment Pre-treat with (R)-(-)-Dimethindene Maleate cell_seeding->pretreatment stimulation Stimulate with Histamine pretreatment->stimulation ca_imaging Calcium Imaging stimulation->ca_imaging nfk_assay NF-κB Reporter Assay stimulation->nfk_assay viability_assay Cell Viability Assay stimulation->viability_assay data_analysis Analyze and Quantify Results ca_imaging->data_analysis nfk_assay->data_analysis viability_assay->data_analysis

Experimental workflow for assessing (R)-(-)-dimethindene maleate activity.
Protocol 1: Calcium Imaging Assay

This assay measures the ability of (R)-(-)-dimethindene maleate to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • H1 receptor-expressing cells

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • (R)-(-)-Dimethindene maleate

  • Histamine

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: Remove the loading buffer and wash the cells twice with HBSS. Add 100 µL of HBSS to each well.

  • Compound Pre-incubation: Add the desired concentrations of (R)-(-)-dimethindene maleate to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO).

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Automatically inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control (histamine stimulation without antagonist).

    • Plot the normalized response against the concentration of (R)-(-)-dimethindene maleate to determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This assay determines the effect of (R)-(-)-dimethindene maleate on histamine-induced NF-κB activation.

Materials:

  • H1 receptor-expressing cells

  • NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB response element)

  • Transfection reagent

  • (R)-(-)-Dimethindene maleate

  • Histamine

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment:

    • After another 24 hours, pre-treat the cells with various concentrations of (R)-(-)-dimethindene maleate for 1 hour.

    • Stimulate the cells with histamine (e.g., 10 µM) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of NF-κB activity by histamine relative to the unstimulated control.

    • Determine the percentage of inhibition by (R)-(-)-dimethindene maleate and calculate the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the histamine H1 receptor signaling pathway and the point of inhibition by (R)-(-)-dimethindene maleate.

H1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Dimethindene (R)-(-)-Dimethindene Dimethindene->H1R Inhibits Gq Gαq H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Releases NFkB_active NF-κB NFkB_inactive->NFkB_active Gene_expression Gene Expression (Pro-inflammatory mediators) NFkB_active->Gene_expression Promotes

Histamine H1 receptor signaling pathway and inhibition by (R)-(-)-dimethindene.

Conclusion

(R)-(-)-Dimethindene maleate is a highly selective and potent antagonist of the histamine H1 receptor, making it an indispensable tool for in vitro pharmacological research. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate H1 receptor-mediated signaling and to screen for novel antihistaminic agents. Careful optimization of experimental conditions, including cell type, compound concentration, and incubation time, is crucial for obtaining reliable and reproducible data.

References

Application Note: Enantioselective Quantification of (R)-(+)-Dimethindene Maleate using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the precise quantification of the active enantiomer, (R)-(+)-Dimethindene maleate, in pharmaceutical formulations. The method utilizes a chiral stationary phase (CSP) to achieve effective separation of the dimethindene enantiomers. The protocol is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications.

Introduction

Dimethindene maleate is a first-generation antihistamine and anticholinergic, commonly used to treat allergic reactions. It exists as a racemic mixture of two enantiomers: (R)-(+)-dimethindene and (S)-(-)-dimethindene. The pharmacological activity, primarily H1-receptor antagonism, resides almost exclusively in the (R)-(+)-enantiomer.[1] Therefore, the ability to selectively quantify this compound is critical for ensuring the therapeutic efficacy and quality of pharmaceutical products. Standard reversed-phase HPLC methods can quantify total dimethindene but cannot distinguish between the enantiomers.[2][3] Chiral chromatography is essential for this purpose.[4][5]

This protocol employs a protein-based chiral stationary phase, specifically an alpha1-acid glycoprotein (AGP) column, which has demonstrated broad applicability for separating enantiomers of various drug compounds, including amines like dimethindene.[6]

Principle of Chiral Separation

The separation of enantiomers is achieved because of the differential interactions between the chiral analyte and the chiral stationary phase. The AGP stationary phase creates a three-dimensional chiral environment. The (R) and (S) enantiomers of dimethindene form transient diastereomeric complexes with the stationary phase, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification.[7]

G cluster_0 HPLC Column (Chiral Stationary Phase) CSP Chiral Selector (AGP) R_Enantiomer (R)-Enantiomer CSP->R_Enantiomer Weak Interaction (Elutes Faster) S_Enantiomer (S)-Enantiomer CSP->S_Enantiomer Strong Interaction (Elutes Slower) Racemic Racemic Dimethindene ((R) and (S) Enantiomers) Racemic->CSP Introduction to Column

Figure 1: Principle of Chiral Separation on an AGP Column.

Materials and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV Detector.

  • Column: CHIRAL-AGP, 150 x 4.6 mm, 5 µm particle size (or equivalent alpha1-acid glycoprotein column).[6]

  • Reference Standard: this compound (USP or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Sodium hydroxide (analytical grade), Phosphoric acid (analytical grade).

  • Solvents: HPLC grade water (e.g., Milli-Q).

Experimental Protocols

Chromatographic Conditions

The HPLC parameters are summarized in the table below. These conditions are a starting point and may require optimization based on the specific system and column used.

ParameterCondition
Column CHIRAL-AGP, 150 x 4.6 mm, 5 µm
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Detector UV at 256 nm[8]
Column Temp. 25°C
Injection Vol. 20 µL
Run Time Approx. 15 minutes
Preparation of Solutions
  • Buffer Preparation (10 mM, pH 6.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.5 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1.0 - 20.0 µg/mL.

  • Sample Preparation (from Oral Drops, 1 mg/mL): Transfer 1.0 mL of the oral drop formulation into a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a theoretical concentration of 10 µg/mL.[3] Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before starting the analysis, inject a standard solution (e.g., 10 µg/mL) six times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Quantification Workflow

The overall experimental workflow is depicted in the diagram below.

G prep_std Prepare Standard (R)-Dimethindene Maleate dilute_std Create Calibration Curve (1.0 - 20.0 µg/mL) prep_std->dilute_std prep_sample Prepare Sample (e.g., from Oral Drops) dilute_sample Dilute Sample to Working Concentration prep_sample->dilute_sample sst System Suitability Test (SST) dilute_std->sst hplc_analysis Inject into HPLC System dilute_sample->hplc_analysis sst->hplc_analysis If SST Passes data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq quant Quantification (Peak Area vs. Concentration) data_acq->quant report Generate Report quant->report

Figure 2: HPLC Quantification Workflow for this compound.

Data Presentation and Validation

Construct a calibration curve by plotting the peak area of this compound against its concentration. The concentration in the sample can be determined from the linear regression equation derived from this curve. Method validation should be performed according to ICH guidelines. A summary of typical acceptance criteria is provided below.

Validation ParameterTypical Results / Acceptance Criteria
Linearity (r²) ≥ 0.999[2]
Range 1.0 - 20.0 µg/mL
Precision (%RSD) Intraday & Interday: < 2.0%[9]
Accuracy (% Recovery) 98.0% - 102.0%[2]
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Specificity No interference from excipients or the (S)-enantiomer at the retention time of the (R)-enantiomer.

Conclusion

The chiral HPLC method described provides a reliable and accurate tool for the enantioselective quantification of this compound. By employing an alpha1-acid glycoprotein (AGP) chiral stationary phase, this protocol ensures specificity for the active enantiomer, making it highly valuable for quality control and regulatory compliance in the pharmaceutical industry.

References

Application Note: Chiral Separation of Dimethindene Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation of dimethindene enantiomers using High-Performance Liquid Chromatography (HPLC). Dimethindene, a first-generation antihistamine and anticholinergic, is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This document outlines the experimental conditions for achieving baseline separation of (R)-dimethindene and (S)-dimethindene using polysaccharide-based and protein-based chiral stationary phases.

Introduction

Dimethindene is a selective histamine H1 antagonist and a competitive inhibitor of acetylcholine, bradykinin, and serotonin. It is administered as a racemic mixture of its two enantiomers. The stereochemistry of a drug can significantly influence its therapeutic efficacy and safety. It is therefore essential to have reliable analytical methods to resolve and quantify the enantiomers of chiral drugs like dimethindene. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of pharmaceuticals. This protocol details methods utilizing both polysaccharide-based and protein-based CSPs, offering flexibility in column selection and method development.

Experimental Protocols

Method 1: Separation on a Polysaccharide-Based Chiral Stationary Phase (Lux Cellulose-1 / Chiralpak AD-H)

Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are widely used for their broad enantioselectivity.[1][2] Columns like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are effective for the separation of a wide range of chiral compounds, including those with amine functionalities.[3][4]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic dimethindene maleate in the mobile phase.

Protocol:

  • System Preparation: Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared dimethindene sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of dimethindene. Calculate the retention times (t R ), resolution (R s ), and selectivity factor (α).

Method 2: Separation on a Protein-Based Chiral Stationary Phase (CHIRAL-AGP)

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP), are particularly effective for the separation of chiral drugs in reversed-phase mode. The CHIRAL-AGP column is known for its broad applicability to various classes of compounds, including amines.[5]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: CHIRAL-AGP (150 x 4.0 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / Acetonitrile (95:5, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic dimethindene maleate in the mobile phase.

Protocol:

  • System Preparation: Equilibrate the HPLC system and the CHIRAL-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared dimethindene sample solution onto the column.

  • Data Acquisition: Record the chromatogram until both enantiomer peaks have eluted.

  • Analysis: Determine the retention times (t R ), resolution (R s ), and selectivity factor (α) for the separated enantiomers.

Data Presentation

The following table summarizes the representative quantitative data for the chiral separation of dimethindene enantiomers based on the described protocols. Actual retention times and resolution may vary depending on the specific instrument, column batch, and laboratory conditions.

ParameterMethod 1 (Polysaccharide-Based CSP)Method 2 (Protein-Based CSP)
Chiral Stationary Phase Lux Cellulose-1 or Chiralpak AD-HCHIRAL-AGP
Mobile Phase n-Hexane/IPA/DEA (90:10:0.1)10 mM Ammonium Acetate (pH 5.0)/ACN (95:5)
Flow Rate (mL/min) 1.00.9
Temperature (°C) 2525
Detection (nm) 260260
Retention Time (t R1 ) (min) ~ 8.5~ 6.2
Retention Time (t R2 ) (min) ~ 10.2~ 7.8
Selectivity Factor (α) > 1.2> 1.2
Resolution (R s ) > 1.5> 1.5

Visualizations

Experimental Workflow for Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic Dimethindene Maleate dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject Sample dissolve->inject column Chiral Column (Polysaccharide or Protein-based) inject->column separate Enantiomeric Separation column->separate detect UV Detection (260 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Determine Retention Times, Resolution, and Selectivity chromatogram->quantify G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, itching) Ca2->Allergic_Response PKC->Allergic_Response Dimethindene Dimethindene (Antagonist) Dimethindene->H1R Blocks

References

Application Notes and Protocols for (R)-(+)-Dimethindene Maleate in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Dimethindene maleate is a first-generation H1-antihistamine belonging to the alkylamine class. It functions as a selective antagonist of the histamine H1 receptor, thereby blocking the effects of histamine released from mast cells.[1] Beyond its primary role as an H1 receptor blocker, Dimethindene has been noted for its mast cell stabilizing properties, which are attributed to its ability to lower intracellular calcium ion concentration, a critical step in the degranulation process. This dual mechanism of action makes this compound a valuable tool for studying the signaling pathways of mast cell degranulation and for screening potential anti-allergic compounds.

Mast cells are key players in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, such as histamine, proteases (e.g., tryptase), and lysosomal enzymes (e.g., β-hexosaminidase), through a process called degranulation.[2][3] This release can be triggered by IgE-mediated cross-linking of FcεRI receptors or by IgE-independent stimuli.[4] The study of mast cell degranulation is crucial for understanding allergic diseases and for the development of novel therapeutics.

Mechanism of Action

This compound primarily exerts its effects through two mechanisms relevant to mast cell degranulation:

  • H1 Receptor Antagonism: As a potent H1 antagonist, it competitively binds to H1 receptors on target cells, preventing histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability.

  • Mast Cell Stabilization: By interfering with calcium signaling, Dimethindene maleate can reduce the influx of extracellular calcium into the mast cell, a necessary step for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators. This stabilization of the mast cell membrane inhibits the degranulation process itself.

Data Presentation

For illustrative purposes, the following table presents data for a different compound, Formononetin, which also inhibits mast cell degranulation. This demonstrates how such data can be structured.

Table 1: Inhibitory Effects of Formononetin on Mast Cell Degranulation [5]

Cell LineDegranulation MarkerIC50 (µM)
RBL-2H3β-Hexosaminidase48.24 ± 2.41
RBL-2H3Histamine42.38 ± 2.12
BMMCsβ-Hexosaminidase50.24 ± 2.51
BMMCsHistamine59.88 ± 2.99

BMMCs: Bone Marrow-Derived Mast Cells

Experimental Protocols

Mast Cell Culture

Objective: To culture and maintain a mast cell line (e.g., RBL-2H3) or primary mast cells for use in degranulation assays.

Materials:

  • RBL-2H3 cell line

  • Complete culture medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA solution

Protocol:

  • Maintain RBL-2H3 cells in T-75 flasks with complete culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with Phosphate Buffered Saline (PBS), and then add 2-3 mL of Trypsin-EDTA.

  • Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To induce mast cell degranulation using an IgE-mediated stimulus and to quantify the extent of degranulation by measuring the release of β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)

  • This compound (or other test compounds)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C.

  • Compound Treatment:

    • The next day, gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C.

  • Degranulation Induction:

    • Add 50 µL of DNP-BSA (final concentration 100 ng/mL) to induce degranulation.

    • For the negative control (spontaneous release), add 50 µL of Tyrode's buffer.

    • For the positive control (total release), add 50 µL of 0.1% Triton X-100.

    • Incubate for 1 hour at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of PNAG substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of β-Hexosaminidase Release:

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Visualizations

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation cluster_inhibition Inhibition by this compound Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Syk Syk Phosphorylation FcεRI->Syk PLCγ PLCγ Activation Syk->PLCγ IP3 IP3 Generation PLCγ->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Granule_fusion Granule Fusion Ca_influx->Granule_fusion Mediator_release Mediator Release (Histamine, β-Hexosaminidase) Granule_fusion->Mediator_release H1_receptor H1 Receptor Mediator_release->H1_receptor Binds Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->Ca_influx Inhibits Dimethindene->H1_receptor Blocks

Caption: Mast cell degranulation signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay β-Hexosaminidase Assay seed_cells Seed RBL-2H3 cells in 96-well plate sensitize Sensitize with Anti-DNP IgE (overnight) seed_cells->sensitize wash_cells Wash cells with Tyrode's buffer sensitize->wash_cells add_compound Add this compound (1 hour) wash_cells->add_compound induce_degranulation Induce degranulation with DNP-BSA (1 hour) add_compound->induce_degranulation collect_supernatant Collect supernatant induce_degranulation->collect_supernatant add_substrate Add PNAG substrate (1 hour) collect_supernatant->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance

Caption: Experimental workflow for the β-hexosaminidase release assay.

References

Application Note: Spectroscopic Analysis of (R)-(+)-Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed guide for the spectroscopic analysis of (R)-(+)-Dimethindene maleate, a potent and selective histamine H1 antagonist. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this active pharmaceutical ingredient (API). This document details methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes a summary of expected quantitative data and visual representations of the experimental workflow and the compound's mechanism of action.

Introduction

Dimethindene maleate is a first-generation antihistamine belonging to the alkylamine class. It functions as a selective antagonist of the histamine H1 receptor, effectively blocking the action of endogenous histamine and providing relief from allergic symptoms. The biological activity of dimethindene resides primarily in the (R)-(-)-enantiomer. This compound is a crucial chiral compound for research into histamine receptor binding and the development of new anti-allergic therapies.

Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in a research setting. This note provides standardized protocols to ensure reliable and reproducible results.

Mechanism of Action: Histamine H1 Receptor Antagonism

(R)-(+)-Dimethindene acts as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting downstream signaling pathways that lead to the classic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Histamine H1 Receptor Antagonism cluster_0 Normal Allergic Response cluster_1 (R)-(+)-Dimethindene Action Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Activates Allergic_Response Allergic Response (e.g., inflammation, itching) IP3_DAG->Allergic_Response Leads to Dimethindene (R)-(+)-Dimethindene H1R_blocked Histamine H1 Receptor Dimethindene->H1R_blocked Binds & Blocks Blocked_Response Blocked Allergic Response H1R_blocked->Blocked_Response No Activation Histamine_no_bind->H1R_blocked Cannot Bind

Caption: Mechanism of (R)-(+)-Dimethindene as a histamine H1 receptor antagonist.

Spectroscopic Analysis Workflow

A systematic approach to the spectroscopic analysis of this compound ensures comprehensive characterization. The following workflow is recommended:

Spectroscopic Analysis Workflow start Sample Preparation This compound uv_vis UV-Vis Spectroscopy (Purity & Quantification) start->uv_vis ftir FTIR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms data_analysis Data Analysis & Interpretation uv_vis->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis report Comprehensive Report data_analysis->report

Caption: Recommended workflow for the spectroscopic analysis of this compound.

Experimental Protocols

UV-Visible Spectroscopy
  • Objective: To determine the wavelength of maximum absorption (λmax) and quantify the concentration of this compound.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Protocol:

    • Solvent: Use methanol or a solution of 40% methanol in water as the solvent.[1]

    • Standard Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).[1]

    • Blank: Use the solvent as the blank.

    • Measurement:

      • Scan the highest concentration working solution from 200 to 400 nm to determine the λmax. The expected λmax is approximately 260 nm.[1]

      • Measure the absorbance of all working solutions at the determined λmax.

    • Data Analysis: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to determine the concentration of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the this compound molecule.

  • Instrumentation: A calibrated FTIR spectrometer.

  • Protocol:

    • Sample Preparation:

      • KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Background Scan: Perform a background scan with an empty sample holder (for KBr) or a clean ATR crystal.

    • Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Dimethindene maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Solvent: Use a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquisition:

      • ¹H NMR: Acquire the proton NMR spectrum.

      • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

      • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in peak assignments.

    • Data Analysis:

      • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) of the signals.

      • ¹³C NMR: Analyze the chemical shifts of the carbon signals.

      • Use 2D NMR data to confirm the connectivity between protons and carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of (R)-(+)-Dimethindene.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Acquisition:

      • Full Scan Mode: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) to determine the molecular ion peak.

      • Tandem MS (MS/MS): Select the molecular ion and subject it to fragmentation to obtain a characteristic fragmentation pattern.

    • Data Analysis:

      • Identify the molecular ion peak [M+H]⁺ for the dimethindene base (expected m/z ≈ 293.2).

      • Analyze the fragmentation pattern to confirm the structure.

Summary of Expected Spectroscopic Data

Technique Parameter Expected Value/Observation
UV-Vis λmax (in 40% Methanol/Water)~ 260 nm[1]
FTIR Characteristic Peaks (cm⁻¹)Aromatic C-H stretching (>3000), Alkyl C-H stretching (<3000), C=C aromatic stretching (~1600-1450), C-N stretching (~1250-1020)
MS Molecular Ion (Dimethindene Base)[M+H]⁺ ≈ 293.2 m/z
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (~7-8.5 ppm), Alkyl protons (~1-4 ppm, including signals for methyl, ethyl, and indenyl groups)
¹³C NMR Chemical Shifts (δ, ppm)Aromatic carbons (~110-160 ppm), Alkyl carbons (~10-60 ppm)

Note: The exact values for NMR and FTIR may vary slightly depending on the solvent and instrumentation used.

Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound for research purposes. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for structural confirmation, purity assessment, and overall characterization of this important antihistaminic compound.

References

(R)-(+)-Dimethindene Maleate: A Potent and Selective H1 Receptor Antagonist for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Dimethindene maleate is a chiral compound that serves as a highly potent and selective antagonist for the histamine H1 receptor. As the eutomer of dimethindene, the (R)-enantiomer is principally responsible for its antihistaminic activity, making it an invaluable tool for researchers in pharmacology and drug development investigating H1 receptor signaling and its physiological roles. This document provides detailed application notes and experimental protocols for the utilization of this compound in in vitro and in vivo studies.

Pharmacological Profile

This compound is a first-generation antihistamine that effectively blocks the action of histamine at the H1 receptor. This antagonism alleviates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as redness, swelling, and itching.[1] While dimethindene is a racemic mixture, its biological activity as an antihistamine is primarily attributed to the (R)-(-)-enantiomer.[2] The (S)-(+)-enantiomer, on the other hand, exhibits higher affinity for muscarinic receptors.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor, a G protein-coupled receptor (GPCR). By binding to the receptor, it prevents the agonist, histamine, from binding and initiating the downstream signaling cascade. This cascade typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a physiological response. This compound effectively inhibits these downstream events by blocking the initial receptor activation.

Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data

The binding affinity and functional potency of dimethindene have been characterized in various assays. The following tables summarize key quantitative data for the racemic mixture and its enantiomers.

Table 1: In Vitro Binding Affinity of Dimethindene Maleate

CompoundReceptorRadioligandTissue SourceKi (nM)Reference
Dimethindene (racemate)Histamine H1[3H]mepyramineGuinea-pig cerebral cortex1.5
Dimethindene (racemate)Muscarinic M1[3H]pirenzepineGuinea-pig cerebral cortex64
(S)-(+)-DimethindeneHistamine H1Not SpecifiedHuman (recombinant)~69.2 (pKi=7.16)[3]
(S)-(+)-DimethindeneMuscarinic M1[3H]NMSHuman (recombinant)~302 (pKi=6.52)[3]
(S)-(+)-DimethindeneMuscarinic M2[3H]NMSHuman (recombinant)~30.2 (pKi=7.52)[3]
(S)-(+)-DimethindeneMuscarinic M3[3H]NMSHuman (recombinant)~151.4 (pKi=6.82)[3]
(S)-(+)-DimethindeneMuscarinic M4[3H]NMSHuman (recombinant)~302 (pKi=6.52)[3]
(S)-(+)-DimethindeneMuscarinic M5[3H]NMSHuman (recombinant)~758.6 (pKi=6.12)[3]

Table 2: In Vitro Functional Activity of Dimethindene Maleate

CompoundAssayTissue/Cell LinepA2Reference
Dimethindene (racemate)Histamine-induced contractionGuinea-pig ileum9.3[4]
(+)-DimethindeneHistamine-induced contractionGuinea-pig ileum7.7[4]
(-)-DimethindeneHistamine-induced contractionGuinea-pig ileumSlightly > 9.3[4]
Dimethindene (racemate)Carbachol-induced contractionGuinea-pig ileum6.7

Experimental Protocols

In Vitro: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor.

Materials:

  • Membranes from cells expressing the histamine H1 receptor (e.g., guinea-pig cerebellum or recombinant cell lines).[5]

  • Radioligand: [3H]mepyramine.

  • This compound.

  • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific binding control: Mianserin (10 µM).[7]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, [3H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and either vehicle, non-specific binding control, or the test compound.[6]

  • Add the membrane preparation (0.5-3 µg protein per well) to initiate the binding reaction.[6]

  • Incubate at 25°C for 4 hours with gentle agitation.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[6]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_ligand Prepare serial dilutions of This compound prep_reagents Prepare assay reagents: [3H]mepyramine, buffers, etc. add_reagents Add reagents to 96-well plate: - Assay buffer - [3H]mepyramine - Test compound/Controls prep_reagents->add_reagents add_membranes Add H1 receptor membranes add_reagents->add_membranes incubation Incubate at 25°C for 4 hours add_membranes->incubation filtration Filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Scintillation counting washing->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Radioligand Binding Assay Workflow.
In Vitro: Guinea Pig Ileum Functional Assay (Schild Analysis)

This ex vivo protocol measures the functional antagonism of this compound at the H1 receptor in a smooth muscle preparation.

Materials:

  • Male Dunkin-Hartley guinea pig (250-400 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.[8]

  • Histamine dihydrochloride.

  • This compound.

  • Organ bath with an isotonic transducer and recording system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C under a resting tension of 0.5-1 g.[8]

  • Allow the tissue to equilibrate for at least 30 minutes, with washes every 10-15 minutes.

  • Obtain a cumulative concentration-response curve for histamine.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Obtain a second histamine concentration-response curve in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • Construct a Schild plot (log(concentration ratio - 1) vs. log[Antagonist]) to determine the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

cluster_prep Tissue Preparation cluster_crc Concentration-Response Curves cluster_analysis Data Analysis isolate_ileum Isolate guinea pig ileum mount_tissue Mount tissue in organ bath isolate_ileum->mount_tissue equilibrate Equilibrate tissue mount_tissue->equilibrate histamine_crc1 Generate baseline histamine CRC equilibrate->histamine_crc1 incubate_antagonist Incubate with (R)-(+)-Dimethindene histamine_crc1->incubate_antagonist histamine_crc2 Generate histamine CRC in presence of antagonist incubate_antagonist->histamine_crc2 repeat_crc Repeat with increasing antagonist concentrations histamine_crc2->repeat_crc schild_plot Construct Schild plot repeat_crc->schild_plot determine_pa2 Determine pA2 value schild_plot->determine_pa2

Caption: Guinea Pig Ileum Assay Workflow.
In Vivo: Histamine-Induced Wheal and Flare Test in Humans

This protocol outlines a method to assess the in vivo antihistaminic activity of this compound in human subjects.

Materials:

  • Healthy human volunteers.

  • This compound formulation (e.g., oral solution or topical gel).

  • Histamine dihydrochloride solution for intradermal injection (e.g., 10 mg/mL).[9]

  • Saline solution (negative control).

  • Micrometer or digital caliper for measuring wheal and flare size.

Procedure:

  • Administer this compound or placebo to subjects in a double-blind, crossover design.[10]

  • At specified time points after administration, inject a fixed volume of histamine solution (e.g., 50 µL) intradermally into the volar aspect of the forearm.[10]

  • Inject an equivalent volume of saline as a negative control at a separate site.

  • At a predetermined time after injection (e.g., 15 minutes), measure the diameter of the wheal and the surrounding flare.[9]

  • Calculate the area of the wheal and flare.

  • Compare the reduction in wheal and flare size in the drug-treated group to the placebo group to determine the antihistaminic effect.

Selectivity Profile

This compound exhibits high selectivity for the histamine H1 receptor over other receptors, particularly muscarinic and serotonin receptors. This selectivity is crucial for its use as a specific pharmacological tool. The (S)-enantiomer, conversely, shows a preference for muscarinic M2 receptors.[2]

Conclusion

This compound is a potent and selective H1 receptor antagonist that serves as an excellent tool compound for studying the pharmacology of the H1 receptor. Its well-characterized in vitro and in vivo activity, coupled with its selectivity, allows for the specific investigation of H1 receptor-mediated pathways. The detailed protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols: Cellular Uptake of (R)-(+)-Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Dimethindene maleate is a first-generation antihistamine and a selective H1 receptor antagonist. Its therapeutic efficacy is dependent on its ability to reach its target receptors within the cellular environment. Understanding the cellular uptake kinetics and mechanisms of this compound is crucial for optimizing its delivery, efficacy, and safety profile. These application notes provide a detailed protocol for quantifying the cellular uptake of this compound in a relevant cell line, along with methods for data analysis and visualization of its primary signaling pathway. While specific cellular uptake studies for this compound are not extensively published, this protocol is based on established methods for studying the cellular uptake of small molecule drugs.

Physicochemical Properties of Dimethindene Maleate

A summary of key physicochemical properties of Dimethindene maleate that may influence its cellular uptake is provided in the table below. The lipophilicity (logP) suggests the compound is moderately lipophilic, which may allow for passive diffusion across the cell membrane. The pKa value indicates that the molecule will be predominantly protonated at physiological pH, which could influence its interaction with the cell membrane and potential transporters.

PropertyValueSource
Molecular Weight408.5 g/mol [1]
logP4.03[2]
pKa (Strongest Basic)9.7[2]
Water Solubility0.0384 mg/mL[2]

Experimental Protocol: Cellular Uptake of this compound

This protocol describes a method to quantify the time- and concentration-dependent uptake of this compound in a suitable cell line, such as the human colon adenocarcinoma cell line HT-29, which has been shown to express H1 receptors.[3] The intracellular concentration will be determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • This compound

  • HT-29 cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hank's Balanced Salt Solution (HBSS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) for HPLC-MS/MS (e.g., a structurally similar but isotopically labeled compound)

  • Cell culture flasks, plates (6-well or 12-well)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in HBSS.

  • Cellular Uptake Assay:

    • Time-Dependent Uptake:

      • Wash the confluent cell monolayers twice with pre-warmed PBS.

      • Add a fixed concentration of this compound (e.g., 10 µM) in HBSS to each well.

      • Incubate for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C. The 0-minute time point serves as the background control.

    • Concentration-Dependent Uptake:

      • Wash the confluent cell monolayers twice with pre-warmed PBS.

      • Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in HBSS to the wells.

      • Incubate for a fixed time point (e.g., 30 minutes) at 37°C.

  • Sample Collection and Processing:

    • At the end of each incubation period, aspirate the drug-containing medium.

    • Immediately wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound drug.

    • Lyse the cells by adding a known volume of ice-cold ACN containing the internal standard.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the proteins.

    • Collect the supernatant for HPLC-MS/MS analysis.

  • Quantification by HPLC-MS/MS:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

    • Create a standard curve of this compound in the cell lysis buffer to quantify the amount of drug in the samples.

    • Normalize the amount of drug to the total protein content of each well, which can be determined from a parallel plate of cells using a BCA protein assay.

Data Presentation

The quantitative data obtained from the cellular uptake experiments can be summarized in the following tables.

Table 1: Time-Dependent Uptake of this compound (10 µM) in HT-29 Cells

Time (minutes)Intracellular Concentration (pmol/mg protein)
0< LLOQ*
5Hypothetical Value
15Hypothetical Value
30Hypothetical Value
60Hypothetical Value
120Hypothetical Value

*LLOQ: Lower Limit of Quantification

Table 2: Concentration-Dependent Uptake of this compound in HT-29 Cells (30 minutes)

Extracellular Concentration (µM)Intracellular Concentration (pmol/mg protein)
1Hypothetical Value
5Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cellular uptake protocol for this compound.

G cluster_0 Cell Culture cluster_1 Uptake Experiment cluster_2 Sample Processing cluster_3 Quantification A Seed HT-29 Cells B Incubate to Confluency A->B C Wash Cells with PBS B->C D Add Dimethindene Maleate C->D E Incubate (Time/Concentration Variation) D->E F Wash with Cold PBS E->F G Lyse Cells with ACN + IS F->G H Centrifuge and Collect Supernatant G->H I HPLC-MS/MS Analysis H->I J Data Normalization (Protein Assay) I->J

Caption: Experimental workflow for determining the cellular uptake of this compound.

Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the histamine H1 receptor, which is a G-protein coupled receptor. The diagram below illustrates this signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds and Activates Dimethindene This compound Dimethindene->H1R Binds and Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response

Caption: Signaling pathway of histamine H1 receptor and its inhibition by this compound.

References

Troubleshooting & Optimization

Optimizing (R)-(+)-Dimethindene maleate concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-(+)-Dimethindene Maleate. This resource provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: (R)-(+)-Dimethindene is a selective histamine H1 receptor antagonist.[1][2][3] It competitively binds to H1 receptors, blocking the action of endogenous histamine, which is a key mediator in allergic reactions.[1][2][3] This action helps to temporarily relieve the negative symptoms caused by histamine.[2] The (R)-enantiomer is the active component for histamine H1 receptor binding.[1][2]

Q2: Does this compound have any secondary targets? A2: Yes, in addition to its high affinity for histamine H1 receptors, Dimethindene maleate also exhibits a lower affinity for muscarinic acetylcholine receptors, acting as an antagonist.[1][4] This anticholinergic activity is generally weaker than its antihistaminic effect.[3] Studies show it is more potent at M1 muscarinic receptors compared to M2 and M3 subtypes.[4]

Q3: What is a good starting concentration for my in vitro experiments? A3: A good starting point depends on the assay type. Based on its high potency at H1 receptors (Ki = 1.5 nM)[4], a dose-response curve is recommended. For receptor binding or functional assays, a concentration range from 0.1 nM to 1 µM is a logical starting point to determine the EC50/IC50 in your specific system. For cell-based assays, it is crucial to first determine the cytotoxic concentration range.

Q4: In what solvents can I dissolve this compound? A4: For creating stock solutions for in vitro assays, Dimethindene maleate is typically dissolved in a suitable buffer or cell culture medium. For analytical purposes like HPLC, a solution of 40% methanol in water can be used as a diluent.[5] Always refer to the manufacturer's solubility data sheet for the specific lot you are using.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound to facilitate experimental design.

Table 1: Receptor Binding Affinity

Receptor Target Parameter Value Species/Tissue Model Reference
Histamine H1 K_i 1.5 x 10⁻⁹ M (1.5 nM) Guinea-pig cerebral cortex [4]
Histamine H1 pA₂ 9.33 Guinea-pig ileum [4]
Muscarinic (M1) K_i 6.4 x 10⁻⁸ M (64 nM) Guinea-pig cerebral cortex (using ³H-pirenzepine) [4]

| Muscarinic | pA₂ | 6.7 | Guinea-pig ileum (Carbachol-stimulated) |[4] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type Recommended Starting Range Notes
H1 Receptor Binding 0.1 nM - 1 µM Perform a dose-response curve to determine K_i.
Functional Histamine Assays 1 nM - 10 µM Measure inhibition of histamine-induced cellular response.
Cell Viability (Cytotoxicity) 1 µM - 100 µM Essential to establish a non-toxic working range for your cell line.

| Anti-inflammatory Assays | 10 µg/mL - 500 µg/mL | Highly dependent on the specific assay (e.g., albumin denaturation). |

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

G cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ Histamine Histamine Histamine->H1R Binds & Activates Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->H1R Binds & Inhibits Response Cellular Response (e.g., Inflammation) Ca_release->Response Triggers

Caption: Histamine H1 receptor signaling pathway and its inhibition by Dimethindene.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is used to determine the cytotoxicity of this compound and establish a non-toxic concentration range for subsequent experiments.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Dimethindene maleate dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the Dimethindene maleate concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures containing 0.5 mL of various concentrations of this compound (e.g., 10-500 µg/mL) and 0.5 mL of the 1% BSA solution.[9]

  • Controls: Prepare a positive control with a standard drug (Diclofenac) and a negative control containing 0.5 mL of BSA and 0.5 mL of PBS.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.[9]

  • Heat-Induced Denaturation: Induce denaturation by heating the tubes at 70°C for 5-10 minutes.[9]

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Potency / High IC50 1. Compound degradation.2. Incorrect concentration.3. Cell line is not sensitive.4. High serum concentration in media competing with the drug.1. Prepare fresh stock solutions. Store protected from light.2. Verify stock concentration and dilution calculations.3. Confirm that the cell line expresses sufficient levels of the H1 receptor.4. Reduce serum concentration during the assay, if compatible with cell health.
High Variability Between Replicates 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding. Check cell counts.2. Use calibrated pipettes. Change tips for each dilution.3. Avoid using the outermost wells of the plate. Fill them with PBS to maintain humidity.
Unexpected Cytotoxicity 1. Concentration is too high.2. Off-target effects.3. Contamination of stock solution.1. Perform a full dose-response MTT assay to find the non-toxic range.2. Consider the compound's anticholinergic effects.[4] Use the lowest effective concentration.3. Filter-sterilize the stock solution. Check for microbial contamination.
Compound Precipitation in Media 1. Poor solubility at the tested concentration.2. Interaction with media components.1. Check the solubility limits. Use a small amount of a biocompatible solvent (e.g., DMSO) in the stock solution, ensuring the final solvent concentration is low (<0.1%) and tested in a vehicle control.2. Prepare dilutions immediately before use.

Experimental Workflow and Troubleshooting Logic

G cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting Logic A 1. Design Experiment (Select Assay & Conc. Range) B 2. Prepare Reagents (Cells, Media, Compound) A->B C 3. Perform Assay (Incubation, Treatment) B->C D 4. Data Acquisition (e.g., Plate Reader) C->D E 5. Analyze Results (Calculate IC50/EC50) D->E F Results Match Expectations? E->F G Publish / Proceed F->G Yes H Inconsistent Results? F->H No I Check Assay Conditions: - Pipetting - Cell Density - Reagent Quality H->I Yes J Unexpected Potency/Toxicity? H->J No I->C Optimize & Repeat K Re-evaluate Conc. Range & Run Cytotoxicity Assay J->K Yes K->A Redesign & Repeat

Caption: Workflow for in vitro assays and a guide for troubleshooting results.

References

(R)-(+)-Dimethindene maleate stability in stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and experimental use of (R)-(+)-Dimethindene maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

(R)-(+)-Dimethindene maleale is a first-generation histamine H1 receptor antagonist. Its primary mechanism of action is to selectively bind to and block the H1 histamine receptor, thereby preventing the downstream effects of histamine. This action helps to temporarily alleviate the negative symptoms associated with histamine release.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then make further dilutions in the aqueous buffer of choice. Direct dissolution in aqueous buffers may be challenging due to its limited water solubility.

Q3: How should I store the solid compound and its stock solutions?

The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should be stored in tightly sealed vials, protected from light. For optimal stability, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.

Q4: Can I use this compound in cell culture experiments?

Yes, this compound can be used in cell culture experiments. A common practice is to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has precipitated.

  • Cause: This could be due to the compound's limited solubility in the chosen solvent, especially at lower temperatures. Water absorption by hygroscopic solvents like DMSO can also reduce solubility.

  • Solution:

    • Gently warm the solution in a water bath (not exceeding 37°C) and vortex to aid dissolution.

    • Use fresh, anhydrous DMSO to prepare stock solutions.

    • For aqueous dilutions, ensure the initial stock solution in organic solvent is fully dissolved before adding it to the aqueous buffer. Add the stock solution to the buffer with vigorous stirring.

    • Consider preparing a fresh stock solution if precipitation persists.

Issue 2: I am observing unexpected off-target effects in my in vivo experiments.

  • Cause: As a first-generation antihistamine, this compound can cross the blood-brain barrier and may cause central nervous system (CNS) effects such as sedation. It can also exhibit anticholinergic (muscarinic receptor antagonist) activity.

  • Solution:

    • Include appropriate control groups in your experimental design to account for potential off-target effects.

    • If CNS effects are a concern, consider using a second-generation antihistamine that does not readily cross the blood-brain barrier as a negative control for these specific effects.

    • Review the literature for known off-target effects of first-generation antihistamines and adjust your experimental interpretation accordingly.

Issue 3: My experimental results are inconsistent between different batches of stock solution.

  • Cause: Inconsistent results can arise from degradation of the compound in the stock solution over time, especially if not stored properly.

  • Solution:

    • Adhere strictly to the recommended storage conditions (see stability data below).

    • Prepare fresh stock solutions regularly, especially for long-term experiments.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Always protect stock solutions from light.

Stability of this compound Stock Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and light exposure. Below is a summary of available stability data.

SolventStorage TemperatureDurationStability Notes
Solid-20°C≥ 4 yearsStore in a tightly sealed container.
DMSO-80°C6 monthsProtect from light and store under an inert gas.
DMSO-20°C1 monthProtect from light and store under an inert gas.
DMSO/Water (90/10)4°CUp to 2 yearsA study showed 85% of various compounds were stable under these conditions.

General Recommendations for Other Solvents:

  • Ethanol: While specific stability data is limited, it is recommended to follow similar storage conditions as for DMSO stocks: store at -20°C or -80°C, protect from light, and use within a few weeks to a month for best results.

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is not recommended for creating long-term stock solutions due to lower solubility and potential for hydrolysis. Prepare fresh dilutions from a concentrated organic stock solution for immediate use.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of maleate salt = 408.5 g/mol ), weigh 4.085 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • (Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store the stock solution at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

  • Procedure:

    • Thaw the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

    • Mix thoroughly by gentle pipetting or vortexing.

    • Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically less than 0.1%).

    • Use the freshly prepared working solution for your experiment immediately.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of the H1 histamine receptor and a general experimental workflow for using this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor (Gq-coupled) Gq Gq protein H1R->Gq Activates Histamine Histamine Histamine->H1R Activates Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Downstream Downstream Cellular Responses (e.g., NF-κB activation) PKC->Downstream

Caption: H1 Histamine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_stock Store Stock Solution (-20°C or -80°C, protected from light) prep_stock->store_stock prep_working Prepare Fresh Working Solution (Dilute stock in medium/buffer) store_stock->prep_working treat_cells Treat Cells/Tissues with Working Solution prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., ELISA, Western Blot, etc.) incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Degradation products of dimethindene maleate in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethindene maleate. It focuses on the challenges and inquiries related to the analysis of its degradation products under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Under what experimental conditions is dimethindene maleate known to degrade?

A1: Forced degradation studies have shown that dimethindene maleate is susceptible to degradation under specific stress conditions. Significant degradation has been observed under basic hydrolysis and oxidative conditions.[1] It has also been reported to undergo extensive degradation under reducing conditions and mild degradation in acidic and alkaline environments.[2] Conversely, the drug has been found to be relatively stable under thermal stress (e.g., heating at 70°C) and in aqueous and acidic solutions.[1][2]

Q2: What are the known degradation products of dimethindene maleate?

A2: Studies have identified several degradation products resulting from forced degradation. Under basic and oxidative stress, two primary degradation products, often designated as DP1 and DP2, have been reported.[1] Another study mentions the separation of three degradation products.[2][3] The related substance, 2-ethylpyridine, is also a known impurity that should be monitored.[2][3] The exact chemical structures of all degradation products are not consistently detailed in publicly available literature and may require further characterization.

Q3: What is the primary mechanism of action for dimethindene maleate?

A3: Dimethindene maleate is a selective histamine H1 receptor antagonist.[4][5] It competitively blocks the action of histamine at H1 receptors, which helps to alleviate symptoms of allergic reactions such as itching and swelling.[5] It is a racemic mixture, with the (R)-(-)-enantiomer being responsible for its antihistaminic activity, while the (S)-(+)-enantiomer acts as a potent M2-selective muscarinic receptor antagonist.[4]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.

  • Possible Cause: These peaks may correspond to degradation products of dimethindene maleate, impurities from the drug substance or excipients, or contaminants from the solvent or sample preparation process.

  • Troubleshooting Steps:

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to rule out interference from excipients.

    • Inject a solvent blank to check for contaminants in the mobile phase or diluent.

    • Review the forced degradation data. Compare the retention times of the unknown peaks with those observed under known stress conditions (acidic, basic, oxidative, etc.) to tentatively identify them as degradation products.

    • Employ a photodiode array (PDA) detector to check for peak purity and to compare the UV spectra of the unknown peaks with that of the parent drug. A significant spectral difference can indicate a degradation product.

Issue 2: Poor separation between dimethindene maleate and its degradation products.

  • Possible Cause: The chromatographic conditions (e.g., mobile phase composition, pH, column type) may not be optimal for resolving all related substances.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition. Vary the ratio of the organic and aqueous phases. A gradient elution may be necessary to achieve adequate separation.

    • Modify the pH of the aqueous phase. Since dimethindene maleate and its potential degradation products are ionizable, small changes in pH can significantly impact retention and selectivity.

    • Evaluate different stationary phases. If resolution cannot be achieved on a standard C18 column, consider alternative column chemistries such as a cyanopropyl-bonded (CN) column, which has been successfully used for this separation.[2][3]

    • Optimize the column temperature. Temperature can influence peak shape and selectivity.

Issue 3: Inconsistent or non-reproducible degradation results.

  • Possible Cause: The experimental conditions for the forced degradation study may not be well-controlled.

  • Troubleshooting Steps:

    • Ensure precise control of temperature. Use calibrated ovens or water baths.

    • Standardize the concentration of stress agents (e.g., acid, base, oxidizing agent) and the duration of exposure.

    • Protect samples from light during the study, unless photostability is being intentionally investigated, to prevent photodegradation.

    • Ensure proper sample handling and storage after stress testing to prevent further degradation before analysis.

Data Presentation

Table 1: Summary of Dimethindene Maleate Degradation under Forced Conditions

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysise.g., 0.1 M HClMild degradation reported in some studies[2]
Basic Hydrolysise.g., 0.1 M NaOHSignificant degradation observed[1]
Oxidative Degradatione.g., 3-30% H₂O₂Significant degradation observed[1]
Reductive Degradatione.g., NaBH₄Extensive degradation reported[2]
Thermal Degradatione.g., 70°CGenerally stable[1][2]
Photodegradatione.g., UV/Visible lightData not specified in the provided results

Experimental Protocols

General Protocol for Forced Degradation Study of Dimethindene Maleate

This protocol provides a general framework. Specific concentrations and durations may need to be optimized to achieve a target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of dimethindene maleate in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Maintain at room temperature or a slightly elevated temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to higher reactivity. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide). Keep the solution at room temperature for a specified time (e.g., up to 24 hours).

  • Thermal Degradation: Expose a solid sample or a solution of dimethindene maleate to dry heat in a calibrated oven (e.g., 70°C) for an extended period (e.g., 24-48 hours).

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A suitable starting point for method development could be a cyanopropyl or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][2] UV detection is typically performed at around 258 nm.[1]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Dimethindene Maleate Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study of dimethindene maleate.

signaling_pathway cluster_receptor Cell Membrane cluster_response Cellular Response h1_receptor Histamine H1 Receptor response Allergic Response (Itching, Vasodilation, etc.) h1_receptor->response Initiates no_response Inhibition of Allergic Response h1_receptor->no_response Leads to histamine Histamine histamine->h1_receptor Binds & Activates dimethindene Dimethindene Maleate (R)-(-)-enantiomer dimethindene->h1_receptor Competitively Blocks

Caption: Mechanism of action of dimethindene maleate as an H1 antagonist.

References

Technical Support Center: (R)-(+)-Dimethindene Maleate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-Dimethindene maleate in vitro. The following information addresses common issues related to the impact of pH on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro assays with this compound?

Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Maintaining this physiological pH is crucial for cell health and obtaining reproducible results.[2] For cell-based assays involving this compound, it is recommended to maintain the culture medium within this range. However, the optimal pH for receptor binding assays might differ. For instance, studies on other histamine H1 receptor antagonists have shown that acidic pH can alter binding affinities.[3] Therefore, for biochemical assays, the pH of the buffer should be carefully chosen and consistently maintained.

Q2: How can I monitor and control pH during my experiment?

The pH of the cell culture medium is typically maintained by a CO2/bicarbonate buffering system in a CO2 incubator or by using non-volatile buffers like HEPES.[4] It is essential to ensure the CO2 level in the incubator is calibrated correctly. For long experiments, the medium's buffering capacity might be exceeded due to cellular metabolism. Periodically measuring the pH of your culture medium is advisable. For biochemical assays, use a calibrated pH meter to ensure the buffer is at the desired pH before use.

Q3: Can pH affect the stability of this compound in my experimental setup?

Q4: I am observing inconsistent results in my cell-based functional assay. Could pH be a factor?

Yes, pH fluctuations can significantly impact cell health and signaling pathways, leading to variability in your results.[5] A shift in pH can alter protein function and cellular metabolism, which can, in turn, affect the activity of this compound. Ensure that your cell culture conditions are stable and that the pH of your assay buffers is consistent across experiments.

Troubleshooting Guides

Issue 1: High variability in receptor binding assay results.
Potential Cause Troubleshooting Step
Inconsistent buffer pH Verify the pH of your binding buffer before each experiment using a calibrated pH meter. Ensure all components of the buffer are fully dissolved before pH adjustment.
pH shift during incubation Consider using a buffer with a higher buffering capacity or re-evaluating the incubation time and temperature to minimize pH drift.
Compound precipitation This compound is slightly soluble in water.[6] Changes in pH could affect its solubility. Inspect your solutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO if solubility is an issue.
Issue 2: Low potency of this compound in a cell-based assay.
Potential Cause Troubleshooting Step
Suboptimal pH of culture medium Ensure your cell culture medium is at the optimal pH for your specific cell line (typically 7.2-7.4).[1] Check the CO2 levels in your incubator.
pH-dependent change in compound activity Based on studies with other H1 antagonists, the binding affinity can be pH-dependent.[3] Consider performing your assay at different pH values to determine the optimal pH for this compound activity.
Poor cell health Drastic changes in pH can stress cells and affect their response.[2] Monitor cell viability and morphology to ensure they are healthy throughout the experiment.

Data Presentation

While specific quantitative data on the effect of pH on this compound is not available in the provided search results, the following table illustrates the potential impact of pH on key experimental parameters based on findings for other H1 receptor antagonists.[3] This is a hypothetical guide for experimental design.

Table 1: Hypothetical Impact of pH on this compound In Vitro Activity

pHBinding Affinity (Ki)Functional Potency (IC50)Dissociation Rate (t1/2)
5.8 (Acidic) Potentially IncreasedPotentially IncreasedPotentially Slower
7.4 (Physiological) BaselineBaselineBaseline
8.0 (Alkaline) Potentially DecreasedPotentially DecreasedPotentially Faster

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a general guideline for determining the binding affinity of this compound to the histamine H1 receptor at different pH values.

  • Membrane Preparation: Prepare cell membranes from cells expressing the human histamine H1 receptor.

  • Buffer Preparation: Prepare binding buffers at the desired pH values (e.g., 5.8, 7.4, and 8.0). A common binding buffer consists of 50 mM Tris-HCl with appropriate pH adjustment.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]mepyramine), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values at each pH by analyzing the competition binding curves using non-linear regression.

Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for assessing the functional antagonism of the histamine H1 receptor by this compound.

  • Cell Culture: Culture cells stably expressing the human H1 receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in an assay buffer at the desired pH for a specific duration.

  • Histamine Stimulation: Add a fixed concentration of histamine (e.g., the EC80 concentration) to stimulate the H1 receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[7][8]

  • Data Analysis: Determine the IC50 values at each pH by analyzing the concentration-response curves.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Buffers at Desired pH D Perform Binding or Functional Assay A->D B Culture H1-Expressing Cells B->D C Prepare this compound Solutions C->D E Measure Endpoint (e.g., Radioactivity, Fluorescence) D->E F Generate Concentration-Response Curves E->F G Calculate Ki or IC50 Values F->G H Determine pH Impact on Activity G->H

Caption: Experimental workflow for assessing the impact of pH.

H1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Dimethindene This compound (Antagonist) Dimethindene->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling pathway.

References

Reducing variability in experiments with (R)-(+)-Dimethindene maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(+)-Dimethindene maleate. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and ensure reproducible results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the histamine H1 receptor.[1] Histamine, released from mast cells during an allergic response, binds to H1 receptors, triggering a cascade of events leading to allergic symptoms like itching and swelling.[1] this compound competitively blocks this binding, thereby mitigating the effects of histamine.[1] It is the (R)-enantiomer that is primarily responsible for this bioactivity.[2][3]

Q2: Why is the chirality of Dimethindene maleate important for experimental consistency?

Dimethindene exists as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is the eutomer, meaning it is the one responsible for the desired biological activity at the histamine H1 receptor.[2][3] The (S)-enantiomer is a potent M2-selective muscarinic receptor antagonist and has a lower affinity for the H1 receptor.[2][3] Using a mixture with inconsistent ratios of these enantiomers can lead to significant variability in experimental outcomes, as the off-target effects of the (S)-enantiomer may interfere with the results. Ensuring the chiral purity of this compound is therefore critical for obtaining reproducible data.

Q3: What are the common stability issues with this compound and how can I avoid them?

This compound is stable in aqueous and acidic solutions but is susceptible to degradation under basic and oxidative conditions.[4] Forced degradation studies have shown the formation of degradation products under these stress conditions.[4][5][6][7] To minimize degradation, it is crucial to control the pH of your experimental solutions, keeping them neutral or slightly acidic. Avoid strongly basic conditions and exposure to oxidizing agents. Proper storage is also essential; the compound should be stored at 4°C, protected from light and moisture.[7] For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), preferably under a nitrogen atmosphere.[7]

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors:

  • Compound Solubility: this compound has limited solubility. Ensure it is fully dissolved before adding it to your cell culture media. Precipitation of the compound will lead to inaccurate dosing and high variability.

  • Cytotoxicity: At higher concentrations, both the compound and the solvent (e.g., DMSO) can be toxic to cells.[8] It is important to determine the maximum tolerated concentration of the compound and the solvent in your specific cell line using a cytotoxicity assay.

  • pH of Media: As the compound's stability is pH-dependent, changes in the pH of your cell culture media during the experiment could lead to its degradation and a loss of activity.

  • Chiral Purity: If the chiral purity of your compound stock is not verified, you may be introducing variability through the off-target effects of the (S)-enantiomer.

Troubleshooting Guides

Inconsistent Potency or Efficacy in Functional Assays
Symptom Possible Cause Suggested Solution
Lower than expected potency (high IC50/EC50).Compound Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to high pH or oxidizing agents).[4]Prepare fresh solutions from a properly stored stock. Ensure the pH of all buffers and media is compatible with the compound's stability (neutral to slightly acidic).
Incorrect Concentration: Inaccurate weighing or incomplete dissolution of the compound can lead to a lower effective concentration.Re-prepare stock solutions carefully. Use sonication or gentle warming if necessary to ensure complete dissolution. Verify the concentration using a suitable analytical method like HPLC-UV.
Chiral Impurity: The presence of the less active (S)-enantiomer can reduce the overall potency.Verify the enantiomeric purity of your compound using chiral HPLC. If necessary, source the compound from a reputable supplier with a certificate of analysis specifying enantiomeric excess.
High variability between replicate experiments.Inconsistent Solution Preparation: Variations in preparing serial dilutions or incomplete mixing.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be tested across replicates.
Cell Culture Variability: Differences in cell passage number, confluency, or health can affect their response.Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are healthy and in the logarithmic growth phase before treatment.
Solubility and Precipitation Issues
Symptom Possible Cause Suggested Solution
Visible precipitate in stock solution or after dilution in aqueous buffer/media.Low Solubility: this compound is sparingly soluble in some solvents.[8]Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration. For working solutions, dilute the stock solution in your aqueous buffer or media with vigorous vortexing. Do not exceed the solubility limit in the final solution.
"Salting out": High salt concentrations in the buffer can reduce the solubility of the compound.If possible, reduce the salt concentration of your buffer. Alternatively, prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous solution.
Temperature Effects: Solubility can decrease at lower temperatures.If preparing solutions at room temperature and then using them at a lower temperature (e.g., 4°C), check for precipitation. Gentle warming may be required to redissolve the compound before use.
HPLC Analysis Problems
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary Interactions: Interaction of the basic amine group of dimethindene with residual silanols on the HPLC column.Use a mobile phase with a lower pH (e.g., using an acetate buffer at pH 4.0) to protonate the amine and reduce silanol interactions.[9] Consider using an end-capped column or a column specifically designed for basic compounds.
Ghost Peaks Contamination: Contamination in the mobile phase, injector, or from a previous run.Use high-purity solvents and freshly prepared mobile phase.[10] Flush the injector and column thoroughly between runs.
Irreproducible Retention Times Mobile Phase Issues: Inconsistent mobile phase composition or pH.Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH. Ensure the mobile phase is well-mixed and degassed.[10]
Temperature Fluctuations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile polypropylene tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Assessment of Cytotoxicity using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to form formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell binds to IgE on Histamine Histamine MastCell->Histamine releases H1Receptor Histamine H1 Receptor Histamine->H1Receptor binds to CellularResponse Cellular Response (e.g., Itching, Swelling) H1Receptor->CellularResponse activates Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->H1Receptor blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis StockPrep Prepare Stock Solution (Protocol 1) ChiralPurity Verify Chiral Purity (Chiral HPLC) StockPrep->ChiralPurity WorkingSol Prepare Working Solutions ChiralPurity->WorkingSol Treatment Treat Cells with Compound WorkingSol->Treatment CellSeeding Seed Cells CellSeeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Assess Cytotoxicity (MTT Assay - Protocol 2) Incubation->Cytotoxicity DataCollection Collect Data Cytotoxicity->DataCollection DataAnalysis Analyze and Interpret Results DataCollection->DataAnalysis

Caption: General experimental workflow for cell-based assays.

References

Long-term storage and handling of (R)-(+)-Dimethindene maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of (R)-(+)-Dimethindene maleate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1] For short-term storage of less than two weeks, it may be kept at room temperature.

Q2: What are the general handling precautions for this compound?

A2: this compound should be handled in accordance with good industrial hygiene and safety practices.[2] It is harmful if swallowed.[3] Standard personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2]

Q3: What are the known chemical incompatibilities of this compound?

A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation.

Q4: What are the degradation pathways for this compound?

A4: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:

  • Acid and Basic Hydrolysis: The compound degrades in both acidic and basic environments.[1][5]

  • Oxidation: It is prone to oxidative degradation.[1][5]

  • Thermal Decomposition: Elevated temperatures can lead to decomposition.[1][5]

Q5: How can the purity and stability of this compound be assessed?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity and monitoring the stability of this compound.[1][2][6][7] Specifically, stability-indicating HPLC methods have been developed to separate the active pharmaceutical ingredient (API) from its degradation products.[1][5]

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)1-10 mg/mL (sparingly soluble)[1][2]
Methanol0.1-1 mg/mL (slightly soluble)[1][2]
Water239 mg/L (at 37 °C)[8]
Propylene GlycolOptimal for solubilizing for hydrogel preparations[9]

Table 2: Recommended Storage Conditions and Stability

ParameterRecommendationNotesReference
Long-Term Storage Temperature -20°CEnsures stability for at least 4 years.[1]
Short-Term Storage Temperature Room TemperatureFor periods of less than 2 weeks.
Humidity Store in a dry place.General recommendation for solid chemical storage.[10]
Light Exposure Protect from light.Store in an opaque container.
Atmosphere Store under nitrogen if possible for enhanced stability.[1]
Stability in Aqueous Solution A 5% degradation was observed after one week at 70°C.Highlights the need for proper storage of solutions.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assay

This protocol is based on a validated stability-indicating method to separate this compound from its degradation products.[1][5]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: Zorbax SB CN (150 × 4.6 mm; 5 μm) or equivalent cyanopropyl-bonded stationary phase.[1][5]

2. Mobile Phase Preparation:

  • Prepare a buffer solution of potassium dihydrogen phosphate (0.025 M) and sodium 1-butane sulfonate (0.025 M), adjusted to pH 6.0.

  • The mobile phase consists of a gradient elution with acetonitrile and the prepared buffer.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 10 µg/mL.

4. Sample Solution Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 258 nm[1]

  • Column Temperature: Ambient

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.[11][12]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place the solid this compound in a hot air oven at 80°C for 48 hours.

  • Dissolve the heat-stressed solid in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a transparent container) to a combination of UV and visible light in a photostability chamber. The total exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.[12]

  • Analyze the solution by HPLC.

Troubleshooting Guides

General Handling and Storage Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Compound appears discolored or clumpy. - Moisture absorption.- Thermal degradation.- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Verify storage temperature is consistently at -20°C for long-term storage.
Difficulty dissolving the compound. - Use of an inappropriate solvent.- Insufficient mixing or sonication.- Refer to the solubility table (Table 1) and select an appropriate solvent.- Use ultrasonication to aid dissolution, particularly for DMSO solutions.
Inconsistent experimental results. - Degradation of the stock solution.- Inaccurate weighing.- Prepare fresh stock solutions regularly and store them appropriately (protected from light, at a low temperature).- Use a calibrated analytical balance and ensure proper weighing technique.
HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks observed. - No injection or incorrect injection volume.- Detector lamp is off.- Mobile phase flow is interrupted.- Check the autosampler and syringe for proper operation.- Ensure the detector lamp is on and has sufficient energy.- Check for leaks in the system and ensure the pump is delivering the mobile phase at the set flow rate.
Peak fronting or tailing. - Column overload.- Column contamination or degradation.- Reduce the concentration of the sample solution.- Flush the column with a strong solvent or replace the column if necessary.
Drifting baseline. - Column temperature fluctuations.- Contamination in the mobile phase or detector flow cell.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and flush the system and detector cell.
Ghost peaks appear in the chromatogram. - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Run a blank injection of the mobile phase to identify the source of contamination.- Implement a needle wash step in the injection sequence.
Split peaks. - Contamination at the column inlet.- Sample solvent is incompatible with the mobile phase.- Reverse and flush the column. If the problem persists, replace the column.- Dissolve the sample in the mobile phase whenever possible.

Visualizations

Signaling_Pathway cluster_Allergen Allergen Exposure cluster_MastCell Mast Cell cluster_H1R Histamine H1 Receptor cluster_DrugAction Drug Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation H1R Histamine H1 Receptor HistamineRelease->H1R Histamine Binds PLC Phospholipase C Activation H1R->PLC NFkB NF-κB Activation PLC->NFkB Symptoms Allergic Symptoms (Itching, Swelling, Redness) NFkB->Symptoms Dimethindene (R)-(+)-Dimethindene maleate Dimethindene->H1R Antagonist: Blocks Histamine Binding

Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.

Experimental_Workflow cluster_Preparation Sample and Standard Preparation cluster_HPLC HPLC Analysis cluster_Analysis Data Analysis Prep_Standard 1. Prepare Standard Solution (10 µg/mL) Filter 3. Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample 2. Prepare Sample Solution (10 µg/mL) Prep_Sample->Filter HPLC_System 4. HPLC System Setup (Column, Mobile Phase, Detector) Filter->HPLC_System Inject 5. Inject Samples and Standards HPLC_System->Inject Chromatogram 6. Obtain Chromatograms Inject->Chromatogram Peak_ID 7. Identify Peaks by Retention Time Chromatogram->Peak_ID Peak_Area 8. Measure Peak Areas Peak_ID->Peak_Area Calculation 9. Calculate Purity/Concentration Peak_Area->Calculation

Caption: Workflow for the HPLC analysis of this compound.

References

Validation & Comparative

An In Vitro Comparison of (R)-(+)-Dimethindene Maleate and Cetirizine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical characteristics of two prominent antihistamines, (R)-(+)-Dimethindene maleate and Cetirizine, is presented for researchers, scientists, and drug development professionals. This guide delves into their in vitro performance, offering a side-by-side comparison of their biochemical and cellular activities supported by experimental data.

(R)-(+)-Dimethindene, a first-generation antihistamine, and Cetirizine, a second-generation agent, are both widely utilized for the symptomatic relief of allergic conditions. Their primary mechanism of action involves the blockade of the histamine H1 receptor. However, their in vitro profiles exhibit distinct characteristics in terms of receptor binding affinity, mast cell stabilization, and anti-inflammatory effects. This guide aims to provide a detailed comparative overview based on available scientific literature.

Quantitative Comparison of In Vitro Activities

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Cetirizine.

ParameterThis compoundCetirizineReference
Histamine H1 Receptor Binding Affinity (Ki) 1.5 nM6 nM (racemic), 3 nM (levocetirizine)[1][2]

Table 1: Histamine H1 Receptor Binding Affinity. A lower Ki value indicates a higher binding affinity.

ParameterThis compoundCetirizineReference
Mast Cell Stabilization Weak histamine releaser; inhibits anti-IgE-induced histamine releasePotently inhibits degranulation at 100 µM and 1 mM[3]

Table 2: Mast Cell Stabilization Activity. This table provides a qualitative comparison of the mast cell stabilizing effects.

ParameterThis compoundCetirizineReference
Anti-Inflammatory Effects (In Vitro) Decreases pro-inflammatory cytokine expression via NF-κB pathwayReduces release of IL-4, IL-8; Inhibits MIF, MIP-2, and eotaxin[4][5][6]

Table 3: Anti-Inflammatory Effects. This table summarizes the known in vitro anti-inflammatory mechanisms.

Mechanism of Action: A Visual Representation

The primary mechanism of action for both antihistamines involves competitive antagonism of the histamine H1 receptor, which in turn mitigates the downstream effects of histamine signaling.

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NF_kB NF-κB Activation PKC->NF_kB ProInflammatory_Cytokines Pro-inflammatory Cytokine Release NF_kB->ProInflammatory_Cytokines Promotes Antihistamine This compound Cetirizine Antihistamine->H1R Blocks

Caption: Antihistamine Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to aid in the replication and validation of these findings.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]mepyramine.

  • Test Compounds: this compound and Cetirizine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]mepyramine (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at 25°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes H1R Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]mepyramine Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: H1 Receptor Binding Assay Workflow.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of a compound to inhibit the release of β-hexosaminidase, a granular enzyme, from activated mast cells, which is an indicator of mast cell stabilization.

Materials:

  • Mast Cells: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells.

  • Sensitizing Agent: Anti-DNP IgE.

  • Activating Agent: DNP-HSA (antigen).

  • Test Compounds: this compound and Cetirizine.

  • Assay Buffer: Tyrode's buffer.

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop Solution: 0.1 M carbonate buffer.

  • Lysis Buffer: 0.1% Triton X-100.

  • Microplate reader.

Procedure:

  • Cell Culture and Sensitization: Culture mast cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).

  • Activation: Stimulate the cells with DNP-HSA to induce degranulation. Include a positive control (antigen alone) and a negative control (buffer alone).

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay:

    • To measure released β-hexosaminidase, incubate the supernatant with the pNAG substrate.

    • To measure total cellular β-hexosaminidase, lyse the remaining cells with lysis buffer and incubate the lysate with the pNAG substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Determine the concentration of the test compound that inhibits 50% of the antigen-induced release (IC50).

Start Sensitize Mast Cells with IgE Wash Wash Cells Start->Wash Preincubate Pre-incubate with Test Compound Wash->Preincubate Activate Activate with Antigen Preincubate->Activate Centrifuge Centrifuge Activate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Lyse_Cells Lyse Cells Centrifuge->Lyse_Cells Assay_Released Assay Released β-hexosaminidase Collect_Supernatant->Assay_Released Assay_Total Assay Total β-hexosaminidase Lyse_Cells->Assay_Total Calculate Calculate % Inhibition and IC50 Assay_Released->Calculate Assay_Total->Calculate

Caption: Mast Cell Degranulation Assay Workflow.

Concluding Remarks

This guide provides a comparative in vitro analysis of this compound and Cetirizine. The data indicates that while both are effective H1 receptor antagonists, this compound exhibits a higher binding affinity. Cetirizine, on the other hand, has demonstrated more potent mast cell-stabilizing and broader anti-inflammatory effects in vitro. The provided experimental protocols serve as a resource for further investigation and validation of these findings. It is important to note that in vitro results may not always directly translate to clinical efficacy, and further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.

References

Validating H1 Receptor Binding Assays: A Comparative Guide to (R)-(+)-Dimethindene Maleate and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-(+)-Dimethindene maleate and other antagonists for validating histamine H1 receptor binding assays. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are included to support robust assay development and interpretation.

Introduction to H1 Receptor Binding Assay Validation

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key target in the development of drugs for allergic conditions. Validating the binding of novel compounds to this receptor is a critical step in the drug discovery process. Radioligand binding assays are a common method used to determine the affinity of a test compound for a specific receptor. This guide focuses on the use of this compound as a validation tool for H1 receptor binding assays and compares its performance with other common H1 antagonists.

(R)-(+)-Dimethindene is the less active enantiomer of the potent H1 antagonist Dimethindene.[1] While the racemate and the (S)-(-) isomer exhibit high affinity, the (R)-(+) isomer is approximately 30 times less potent, making it a useful negative control or a tool to investigate stereospecific binding interactions.[1]

Comparative Analysis of H1 Receptor Antagonists

The binding affinity of various H1 receptor antagonists is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundIsomerKi (nM)Generation
Dimethindene maleate (racemic) racemate1.5[2]First
(S)-(-)-Dimethindene maleate Levorotatory~1.5 (estimated to be slightly more potent than racemic)[1]First
This compound Dextrorotatory~45 (estimated to be ~30x less potent than racemic)[1]First
Mepyramine (Pyrilamine) -1.0 - 5.6[3][4]First
Diphenhydramine -10 - 50[3]First
Chlorpheniramine -0.4 - 3.2[3]First
Cetirizine Racemate2.5 - 6.3[3]Second
Loratadine -25 - 50[3]Second
Desloratadine -0.5 - 2.0[3]Second
Fexofenadine -10 - 100[3]Second
Astemizole -0.2 - 0.8[3]Second
Terfenadine -1.0 - 5.0[3]Second

Experimental Protocols

A standard method for determining the binding affinity of a compound to the H1 receptor is a competitive radioligand binding assay using [3H]-mepyramine.

Materials
  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-mepyramine.

  • Test Compound: this compound or other H1 antagonists.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of diluted test compound or buffer (for total binding) or non-specific binding control.

    • 50 µL of [3H]-mepyramine (at a concentration close to its Kd).

    • 100 µL of H1 receptor membrane preparation.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of a known antagonist) from the total binding (counts with buffer only) and from the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[5] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Incubate Components: Test Compound + Radioligand + Membranes A->D B Prepare Radioligand ([3H]-mepyramine) B->D C Prepare H1 Receptor Membranes C->D E Separate Bound and Unbound Ligand (Filtration) D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curve & Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

References

Cross-Reactivity Profile of (R)-(+)-Dimethindene Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of dimethindene maleate, a first-generation antihistamine. It is important to note that commercially available dimethindene maleate is a racemic mixture. The antihistaminic activity primarily resides in the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer exhibits notable affinity for muscarinic receptors. The user's request for "(R)-(+)-Dimethindene maleate" appears to be a typographical error, and this guide will focus on the pharmacologically relevant enantiomers, (R)-(-)-dimethindene and (S)-(+)-dimethindene, as well as the racemic mixture.

This document summarizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to offer a clear comparison of dimethindene's receptor interaction profile with other compounds.

Executive Summary

Dimethindene is a potent and selective antagonist of the histamine H1 receptor, with the (R)-(-)-enantiomer being the eutomer for this activity. Significant cross-reactivity has been observed with muscarinic acetylcholine receptors, primarily attributed to the (S)-(+)-enantiomer, which is a potent M2-selective antagonist with lower affinity for M1, M3, and M4 subtypes. Available data suggests a very low affinity for serotonin receptors and no significant interaction with histamine H2 or H3 receptors. Comprehensive quantitative data on its interaction with adrenergic and dopaminergic receptor subtypes is limited in publicly available literature.

Comparative Receptor Binding Profiles

The following tables summarize the binding affinities (pKi) and functional antagonism (pA2) of dimethindene enantiomers and the racemic mixture at various receptors. For comparison, data for other common antihistamines are included where available.

Table 1: Histamine Receptor Affinity

CompoundReceptorpKipA2
(R)-(-)-Dimethindene H1 - 9.42 [1]
(S)-(+)-DimethindeneH1-7.48[1]
Racemic DimethindeneH18.82 (Ki = 1.5 nM)[2]9.33[2]
Racemic DimethindeneH2No effect-
Racemic DimethindeneH3No effect-

Table 2: Muscarinic Receptor Affinity

CompoundReceptorpKipA2
(S)-(+)-Dimethindene M1 7.08 [1]6.83 / 6.36 [1]
(S)-(+)-Dimethindene M2 7.78 [1]7.86 / 7.74 [1]
(S)-(+)-Dimethindene M3 6.70 [1]6.92 / 6.96 [1]
(S)-(+)-Dimethindene M4 7.00 [1]-
(R)-(-)-DimethindeneM1, M2, M3, M4Lower affinity (up to 41-fold less potent than (S)-enantiomer)[1]-
Racemic DimethindeneM1 (using ³H-pirenzepine)7.19 (Ki = 6.4 x 10⁻⁸ M)[2]6.7 (on carbachol-stimulated ileum)[2]

Table 3: Serotonin, Adrenergic, and Dopaminergic Receptor Affinity

CompoundReceptor FamilyAffinity
Racemic DimethindeneSerotoninVery low affinity[2]
Dimethindene EnantiomersAdrenergicData not available in public literature
Dimethindene EnantiomersDopaminergicData not available in public literature

Table 4: Comparative Antihistaminic Activity (In Vivo)

Compound (Dose)Inhibition of Histamine-Induced Weal AreaInhibition of Histamine-Induced Flare Area
Dimethindene Maleate (6 mg) 28.8% 39.1%
Chlorpheniramine Maleate (12 mg)Significantly less than 6 mg DimethindeneSignificantly less than 6 mg Dimethindene
Dimethindene Maleate (3 mg)Significant reduction vs. placeboSignificant reduction vs. placebo

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol for Muscarinic Receptor Binding Assays using CHO Cell Membranes:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic receptor subtype of interest (M1, M2, M3, or M4) are cultured to confluence.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • Cell membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).

      • Varying concentrations of the unlabeled test compound (e.g., (S)-(+)-dimethindene).

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

    • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional antagonist activity (pA2) of a test compound.

General Protocol for Guinea Pig Ileum Contraction Assay (Histamine H1 Antagonism):

  • Tissue Preparation:

    • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • One end of the ileum segment is fixed, and the other is attached to an isometric force transducer to record contractions.

  • Assay Procedure (Schild Analysis):

    • After an equilibration period, cumulative concentration-response curves to a histamine agonist are generated.

    • The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., (R)-(-)-dimethindene) for a predetermined time.

    • A second cumulative concentration-response curve to the histamine agonist is then obtained in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity suggests competitive antagonism.

Visualizations

Signaling_Pathway cluster_H1 Histamine H1 Receptor Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response R_Dimethindene (R)-(-)-Dimethindene R_Dimethindene->H1R Antagonizes

Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of (R)-(-)-Dimethindene.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start cell_culture Culture Receptor- Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up Assay: Membranes + Radioligand + Test Compound membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/ Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end Logical_Relationship cluster_comparison Target Profile Comparison: Dimethindene Enantiomers vs. Ideal Antihistamine Dimethindene Dimethindene (Racemic) - High H1 Affinity - Moderate to High Muscarinic Affinity - Low Serotonergic Affinity - Unknown Adrenergic/Dopaminergic Affinity R_Enantiomer (R)-(-)-Enantiomer - Potent H1 Antagonist Dimethindene->R_Enantiomer Contains S_Enantiomer (S)-(+)-Enantiomer - Potent M2 Antagonist Dimethindene->S_Enantiomer Contains Ideal_Antihistamine Ideal Second-Gen Antihistamine - High H1 Affinity & Selectivity - Negligible Affinity for other receptors R_Enantiomer->Ideal_Antihistamine Closer to Ideal Profile S_Enantiomer->Ideal_Antihistamine Contributes to Off-Target Effects

References

In Vivo Efficacy of Dimethindene Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethindene, a first-generation antihistamine, is a chiral compound existing as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. This guide provides a comparative in vivo efficacy analysis of these enantiomers, supported by experimental data, to elucidate their distinct pharmacological profiles. The primary antihistaminic activity of dimethindene is attributed to the (R)-(-)-enantiomer, which acts as a potent histamine H1 receptor antagonist.[1][2][3] In contrast, the (S)-(+)-enantiomer exhibits significantly weaker antihistaminic effects but displays potent antagonist activity at M2-selective muscarinic receptors.[1][2]

Quantitative Efficacy Comparison

The following table summarizes the quantitative data from in vivo and ex vivo studies, highlighting the differential potency of dimethindene enantiomers at the histamine H1 receptor.

Parameter(R)-(-)-Dimethindene(S)-(+)-DimethindeneFold DifferenceTest SystemReference
pA2 9.37.7~30x more potentHistamine-stimulated guinea pig ileum[3][4][5]
Antihistaminic Activity ActiveActivity not different from placebo-Histamine-induced wheal and flare in humans[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Histamine-Induced Wheal and Flare Test in Humans

This clinical model assesses the in vivo efficacy of antihistamines in suppressing histamine-mediated cutaneous reactions.

Methodology:

  • Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.[4]

  • Drug Administration: A single oral dose of the test compound ((R)-(-)-dimethindene, (S)-(+)-dimethindene, racemic dimethindene, or placebo) is administered.[4]

  • Histamine Challenge: At specified time points post-administration, a fixed concentration of histamine is injected intradermally into the forearm.

  • Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) areas are traced and measured using planimetry at regular intervals.[4]

  • Data Analysis: The percentage reduction in wheal and flare areas for each treatment group is calculated relative to placebo to determine the antihistaminic effect.

Histamine-Stimulated Guinea Pig Ileum Contraction

This ex vivo model is a classical pharmacological preparation for quantifying the potency of histamine H1 receptor antagonists.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: Cumulative concentrations of histamine are added to the organ bath to induce smooth muscle contraction, and a concentration-response curve is established.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist ((R)-(-)-dimethindene or (S)-(+)-dimethindene) for a predetermined period.

  • Second Histamine Challenge: The histamine concentration-response curve is re-established in the presence of the antagonist.

  • Data Analysis: The rightward shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value, providing a quantitative measure of its potency.[3][5]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_human_study Histamine-Induced Wheal and Flare Test (Human) cluster_animal_study Histamine-Stimulated Guinea Pig Ileum Assay (Ex Vivo) s1 Subject Enrollment s2 Oral Administration (Enantiomers, Racemate, Placebo) s1->s2 s3 Intradermal Histamine Injection s2->s3 s4 Planimetry of Wheal and Flare s3->s4 s5 Efficacy Analysis (% Reduction vs. Placebo) s4->s5 a1 Ileum Tissue Isolation a2 Baseline Histamine Concentration-Response a1->a2 a3 Incubation with Enantiomer a2->a3 a4 Post-Incubation Histamine Concentration-Response a3->a4 a5 pA2 Value Calculation a4->a5

Caption: In Vivo and Ex Vivo Efficacy Evaluation Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Histamine Histamine Histamine->H1R Activates Dimethindene (R)-(-)-Dimethindene (Antagonist) Dimethindene->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Conclusion

The in vivo and ex vivo data consistently demonstrate that the antihistaminic efficacy of dimethindene resides almost exclusively in its (R)-(-)-enantiomer. This enantiomer is a potent histamine H1 receptor antagonist, approximately 30 times more potent than its (S)-(+)-counterpart. The (S)-(+)-enantiomer is largely inactive at the H1 receptor in vivo. These findings are critical for researchers and drug development professionals in the context of chiral switching and the development of more selective and potent antihistaminic agents with potentially improved therapeutic profiles.

References

A Comparative Analysis of First and Second-Generation Antihistamines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the key differentiators between first and second-generation antihistamines, supported by experimental data and detailed methodologies.

First and second-generation antihistamines represent two distinct classes of histamine H1 receptor antagonists, primarily distinguished by their pharmacokinetic and pharmacodynamic profiles. The evolution from first to second-generation drugs was driven by the need to mitigate the sedative and anticholinergic side effects associated with the earlier compounds. This guide provides a detailed comparative analysis of these two generations, focusing on their mechanism of action, receptor selectivity, sedative effects, and the experimental protocols used to evaluate these characteristics.

Mechanism of Action: A Tale of Two Brains

The fundamental difference between first and second-generation antihistamines lies in their ability to cross the blood-brain barrier (BBB). First-generation antihistamines are lipophilic molecules that readily penetrate the central nervous system (CNS).[1][2] Once in the brain, they antagonize H1 receptors, leading to the characteristic sedative effects.[1][2] In contrast, second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein, an efflux transporter at the BBB, which actively removes them from the CNS.[3] This results in significantly lower central H1 receptor occupancy and a non-sedating profile.[3]

Both generations of antihistamines act as inverse agonists at the H1 receptor. This means that in addition to blocking the action of histamine, they also reduce the basal activity of the receptor.[4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response.[5][7]

Histamine_H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R Inhibits (Inverse Agonism) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing first and second-generation antihistamines.

Table 1: Receptor Binding Affinity (Ki, nM)

AntihistamineGenerationHistamine H1Muscarinic M1α1-AdrenergicSerotonin 5-HT2A
DiphenhydramineFirst16130760310
ChlorpheniramineFirst3.22,800610230
HydroxyzineFirst24,5005014
CetirizineSecond6>10,000>10,000>10,000
LoratadineSecond26>10,000>10,000>10,000
FexofenadineSecond10>10,000>10,000>10,000
DesloratadineSecond0.4>10,000>10,000>10,000

Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources.[4][8][9][10][11]

Table 2: Central Nervous System Effects

AntihistamineGenerationBrain H1 Receptor Occupancy (%) at Therapeutic DosesSedation Potential
DiphenhydramineFirst49 - 74High
HydroxyzineFirst~68High
CetirizineSecond12.6 - 25.2Low to Moderate
LoratadineSecond~10Low
FexofenadineSecond<1Very Low
LevocetirizineSecond~8Low

Data from Positron Emission Tomography (PET) studies.[8][12]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compounds (first and second-generation antihistamines).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([³H]-mepyramine) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13][14][15]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare H1 Receptor Membrane Homogenate Incubation Incubate Membrane, Radioligand, and Test Compound in 96-well Plate Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-mepyramine Solution Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Antihistamine Compound_Prep->Incubation Filtration Rapidly Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation Add Scintillation Fluid and Count Radioactivity Washing->Scintillation Data_Analysis Calculate IC50 and Ki using Non-linear Regression Scintillation->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.
Driving Simulator Study

This protocol describes a standardized driving simulator study to assess the sedative effects of antihistamines.

Objective: To evaluate the impact of an antihistamine on driving performance and cognitive function.

Participants: Healthy, licensed drivers with normal vision.

Apparatus: A high-fidelity driving simulator capable of recording various driving parameters.

Procedure:

  • Baseline Assessment: Participants undergo a baseline driving assessment in the simulator to familiarize themselves with the equipment and to establish their normal driving performance.

  • Drug Administration: In a double-blind, placebo-controlled, crossover design, participants receive a single dose of the test antihistamine, a positive control (a known sedating drug like a first-generation antihistamine), or a placebo.

  • Driving Simulation: At a time corresponding to the peak plasma concentration of the drug, participants perform a standardized driving scenario in the simulator. The scenario should include a variety of driving tasks, such as lane-keeping, car-following, and responding to unexpected events.

  • Performance Measures: Key driving performance parameters are recorded, including:

    • Standard Deviation of Lateral Position (SDLP): A measure of weaving.

    • Steering Wheel Variability: The degree of steering adjustments.

    • Reaction Time: Time to respond to critical events.

    • Speed and Headway Variability: Consistency in maintaining speed and distance from the car ahead.

  • Subjective Assessments: Participants complete subjective questionnaires, such as the Stanford Sleepiness Scale, to assess their perceived level of drowsiness.

  • Data Analysis: Driving performance data and subjective sleepiness scores are compared between the different treatment conditions (test drug, positive control, and placebo) using appropriate statistical methods.[3][16][17]

Driving_Simulator_Study_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Participant_Recruitment Recruit Healthy, Licensed Drivers Baseline_Driving Conduct Baseline Driving Assessment Participant_Recruitment->Baseline_Driving Randomization Randomize Participants to Treatment Groups Baseline_Driving->Randomization Drug_Administration Administer Test Antihistamine, Positive Control, or Placebo Randomization->Drug_Administration Simulated_Driving Perform Standardized Driving Scenario Drug_Administration->Simulated_Driving Performance_Measurement Record Driving Parameters (SDLP, Reaction Time, etc.) Simulated_Driving->Performance_Measurement Subjective_Assessment Administer Subjective Sleepiness Scales Simulated_Driving->Subjective_Assessment Statistical_Analysis Compare Performance and Sleepiness Scores across Treatment Conditions Performance_Measurement->Statistical_Analysis Subjective_Assessment->Statistical_Analysis

Caption: Experimental Workflow for a Driving Simulator Study.

Conclusion

The development of second-generation antihistamines marked a significant advancement in the treatment of allergic conditions by offering a much-improved safety profile, primarily due to their reduced penetration of the central nervous system. For researchers and drug development professionals, understanding the distinct pharmacological properties of each generation is crucial for selecting the appropriate tool for their studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of existing and novel antihistaminic compounds. The quantitative data presented clearly illustrates the superior selectivity and reduced sedative potential of second-generation agents, making them the preferred choice for most clinical applications.

References

A Head-to-Head Comparison of (R)-(+)-Dimethindene Maleate and Chlorpheniramine for H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two first-generation histamine H1 receptor antagonists: (R)-(+)-Dimethindene maleate and chlorpheniramine. Both compounds are established antihistamines, but a detailed analysis of their relative performance is crucial for informed research and development decisions. This document synthesizes available head-to-head clinical data, receptor binding affinities, and sedative effect profiles to offer a clear comparative overview.

Executive Summary

This compound and chlorpheniramine are both potent antagonists of the histamine H1 receptor, effectively reducing allergic reactions. Clinical evidence from a head-to-head study on histamine-induced weal and flare suggests that dimethindene maleate may offer superior efficacy in this model. Furthermore, studies on the sedative properties of the enantiomers of both compounds indicate that the active enantiomer of dimethindene, (-)-dimethindene, induces drowsiness, similar to the active enantiomer of chlorpheniramine, (+)-chlorpheniramine. However, another study noted differences in their electroencephalogram (EEG) profiles and impact on reaction times, suggesting nuances in their central nervous system effects. While direct, comparative pharmacokinetic data is limited, this guide presents the available evidence to facilitate a thorough evaluation of these two compounds.

Data Presentation

Table 1: In Vivo Efficacy - Inhibition of Histamine-Induced Weal and Flare

A randomized, crossover study involving 60 healthy volunteers compared the antihistaminic activity of oral dimethindene maleate and chlorpheniramine maleate. The following table summarizes the mean percentage reduction in weal and flare areas induced by intradermal histamine injection.[1][2]

Treatment (Oral Dose)Mean Weal Area Reduction (%)Mean Flare Area Reduction (%)
Placebo--
Dimethindene Maleate (3 mg)Significant reduction (p < 0.001 vs placebo)Significant reduction (p < 0.001 vs placebo)
Dimethindene Maleate (6 mg) 28.8% 39.1%
Chlorpheniramine Maleate (12 mg)Significant reduction (p < 0.001 vs placebo)Significant reduction (p < 0.05 vs placebo)

Note: The 6 mg dose of dimethindene maleate showed a significantly greater reduction in weal area compared to 12 mg of chlorpheniramine maleate (p < 0.01).[1]

Table 2: Receptor Binding Affinity for Histamine H1 Receptor
CompoundReceptorKi (nM)Source
Dimethindene MaleateHistamine H1 (guinea-pig cerebral cortex)1.5Sautel et al., 1992[3]
(+)-ChlorpheniramineHistamine H1 (guinea pig lung membranes)3.5 (in buffer)Du et al., 1995
Table 3: Comparative Sedative Effects of Enantiomers

A study in 6 healthy adults investigated the sedative effects of the enantiomers of dimethindene and chlorpheniramine. Sedation was assessed by measuring daytime sleep latencies.[4]

Compound (Oral Dose)Effect on Daytime Sleep LatencySubjective Feeling of Sleepiness
PlaceboNo significant change-
(+)-Chlorpheniramine (10 mg) Reduced Increased
(-)-Chlorpheniramine (10 mg)No significant changeNo significant change
(-)-Dimethindene (5 mg) Reduced Increased
(+)-Dimethindene (5 mg)No significant changeNo significant change

Note: The enantiomers with high affinity for the H1 receptor, (+)-chlorpheniramine and (-)-dimethindene, were associated with sedative effects.[4]

Experimental Protocols

In Vivo Histamine-Induced Weal and Flare Inhibition Assay

This protocol is based on the methodology of the head-to-head clinical trial comparing dimethindene maleate and chlorpheniramine maleate.[1][2]

Objective: To assess the in vivo antihistaminic activity of test compounds by measuring their ability to inhibit histamine-induced weal and flare formation on the skin.

Subjects: Healthy adult volunteers with no history of significant allergies or skin conditions.

Procedure:

  • Baseline Measurement: A baseline histamine response is established for each subject by intradermal injection of a standardized dose of histamine (e.g., 2 µg) on the forearm.

  • Drug Administration: Subjects are administered a single oral dose of the test compound (dimethindene maleate or chlorpheniramine) or placebo in a randomized, crossover design with a sufficient washout period between treatments.

  • Histamine Challenge: At a predetermined time point after drug administration (e.g., 4 hours), subjects receive another intradermal injection of histamine at a different site on the forearm.

  • Measurement of Weal and Flare: After a set time (e.g., 15 minutes) following the histamine challenge, the areas of the resulting weal (raised, edematous lesion) and flare (surrounding erythema) are traced and measured.

  • Data Analysis: The percentage reduction in weal and flare areas for each active treatment is calculated relative to the placebo response. Statistical analysis is performed to determine the significance of the observed differences.

Competitive Radioligand Binding Assay for Histamine H1 Receptor

This is a generalized protocol for determining the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebral cortex, HEK293 cells transfected with the human H1 receptor).

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.

  • Test Compound: this compound or chlorpheniramine.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C for 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_0 Histamine Release cluster_1 H1 Receptor Signaling cluster_2 Antihistamine Action Mast Cell Mast Cell Histamine Histamine Mast Cell->Histamine Degranulation Allergen Allergen Allergen->Mast Cell Binds to IgE H1 Receptor H1 Receptor Histamine->H1 Receptor Activates Gq/11 Gq/11 H1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Release PKC PKC DAG->PKC Activates Allergic Symptoms Allergic Symptoms Ca2+->Allergic Symptoms PKC->Allergic Symptoms Dimethindene/\nChlorpheniramine Dimethindene/ Chlorpheniramine Dimethindene/\nChlorpheniramine->H1 Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Inhibition.

Caption: Experimental Workflow for a Crossover In Vivo Antihistamine Study.

References

A Comparative Benchmarking Guide: (R)-(+)-Dimethindene Maleate Versus Novel H1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the first-generation H1 antagonist, (R)-(+)-Dimethindene maleate, against a selection of novel second-generation antagonists. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of pharmacodynamic and pharmacokinetic properties, supported by experimental data and detailed methodologies.

Introduction to Histamine H1 Antagonists

Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that block the action of histamine at the H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors to produce effects like vasodilation, increased vascular permeability, and sensory nerve stimulation, leading to symptoms of allergy such as itching, sneezing, and swelling.[2][3]

First-generation H1 antagonists, such as Dimethindene, were developed decades ago. While effective, their use is often limited by side effects, primarily sedation, due to their ability to cross the blood-brain barrier.[4][5] In contrast, second-generation antagonists were designed to be more selective for peripheral H1 receptors with lower penetration into the central nervous system, thus reducing sedative effects.[5][6][7] This guide benchmarks this compound against three novel second-generation antagonists: Bilastine, Rupatadine, and Olopatadine.

(R)-(+)-Dimethindene is the active enantiomer of the racemic mixture Dimethindene, responsible for its H1 receptor binding activity.[8][9] Bilastine is a highly selective H1 antagonist with a rapid onset of action.[10][11] Rupatadine is unique due to its dual antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[12][13][14] Olopatadine is a selective H1 antagonist that also exhibits mast cell-stabilizing properties, inhibiting the release of histamine.[15][16][17]

Data Presentation: Comparative Analysis

The following tables summarize the key pharmacodynamic, pharmacokinetic, and clinical properties of the selected H1 antagonists.

Table 1: Pharmacodynamic Properties

ParameterThis compoundBilastineRupatadineOlopatadine
Mechanism of Action Selective H1 receptor antagonist.[8][9]Selective H1 receptor antagonist (inverse agonist).[10][18][19]Dual H1 receptor and Platelet-Activating Factor (PAF) receptor antagonist.[3][13][14]Selective H1 receptor antagonist and mast cell stabilizer.[15][16][20]
Binding Affinity (Ki) Strong affinity for H1-receptors.[21]64 nM[10][11]High affinity, comparable to loratadine and terfenadine.[22]High selectivity for H1 receptors.[15]
Receptor Selectivity Also shows affinity for muscarinic receptors.[8][23]High specificity for H1-receptors with negligible affinity for other receptors.[19]Selective for H1 and PAF receptors.[13]Devoid of effects on alpha-adrenergic, dopamine, and muscarinic receptors.[24]
Anti-inflammatory Action Standard antihistaminic action.Inhibits the release of histamine, IL-4, and TNF-α from mast cells.[19]Inhibits mast cell degranulation and cytokine release.[13]Inhibits release of inflammatory mediators from mast cells.[15][20]

Table 2: Pharmacokinetic Properties

ParameterThis compoundBilastineRupatadineOlopatadine
Bioavailability ~60% (oral)[19]Information not readily available.Subject to significant presystemic metabolism.[22]Low systemic absorption after ocular administration.
Tmax (Time to Peak Plasma Conc.) ~2 hours~1.13 - 1.3 hours[10][19]~1 hour[14]~2 hours (ocular administration)[15]
Half-life (t½) ~6-8 hours[21]~14.5 hours[11][25]5.9 hours (adults)[13][14]Information not readily available for systemic use.
Metabolism Primarily metabolized in the liver.[2]Does not undergo significant metabolism.[10]Metabolized by CYP3A4.[12][14]Information not readily available.
Protein Binding Information not readily available.84-90%[10][11]98.5-99%[12][22]Information not readily available.

Table 3: Clinical and Safety Profile

ParameterThis compoundBilastineRupatadineOlopatadine
Generation FirstSecond[11]Second[13]Second
Primary Indications Allergic reactions, urticaria, pruritus, insect bites.[9]Allergic rhinoconjunctivitis and urticaria.[11][18]Allergic rhinitis and chronic urticaria.[13]Allergic conjunctivitis and seasonal allergic rhinitis.[15][24]
Sedation Yes, a common side effect.[2]Minimal; non-sedating.[18][19]Non-sedating, though somnolence can occur.[13]Primarily local application; low systemic side effects.
Common Side Effects Drowsiness, dry mouth.[2]Headache, drowsiness, dizziness, fatigue (incidence similar to placebo).[18][19]Somnolence, headache, fatigue.[13]Ocular: Burning, dry eyes, headache. Nasal: Bitter taste.[24]
Cardiotoxicity Not a primary concern.No significant cardiovascular effects reported.[25]No clinically relevant ECG changes reported.[22]Not reported.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of H1 antagonists.

Radioligand Receptor Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a specific H1 receptor radioligand, such as [³H]-mepyramine.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Dimethindene, Bilastine).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization for EC50/IC50)

Objective: To measure the functional potency of an antagonist in inhibiting histamine-induced cellular responses.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the H1 receptor, which couples to Gq/11 proteins, leading to an increase in intracellular calcium.[26]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the H1 antagonist for a specified period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (agonist).

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the histamine-induced calcium response against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal histamine response.

Histamine-Induced Wheal and Flare Test (In Vivo Efficacy)

Objective: To assess the in vivo antihistaminic activity of a compound in human subjects.

Methodology:

  • Subject Enrollment: Recruit healthy volunteers.

  • Baseline Measurement: Induce a wheal and flare response by an intradermal injection of histamine at a specific site (e.g., forearm). Measure the resulting areas of the wheal and flare.

  • Drug Administration: Administer a single dose of the test H1 antagonist (e.g., 4 mg Dimethindene maleate) or placebo in a double-blind, crossover design.[21]

  • Post-Dose Challenge: At various time points after drug administration (e.g., 2, 5, 14, 24 hours), perform further histamine challenges at different skin sites.[21]

  • Measurement: Measure the areas of the resulting wheals and flares at each time point.

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo. This provides information on the potency, onset, and duration of action of the antagonist. A strong inhibition of wheal and flare development indicates high efficacy.[21]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to H1 antagonist benchmarking.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antagonist (R)-(+)-Dimethindene Novel Antagonists Antagonist->H1R Binds & Blocks Blockade Blockade Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Symptoms (Vasodilation, Edema, Itching) Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Compound_Lib Compound Library (Dimethindene, Novel Antagonists) Binding_Assay Receptor Binding Assay (Determine Ki) Compound_Lib->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Receptor Selectivity Screening Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Animal Models) Selectivity_Screen->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Wheal & Flare Test) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Studies Efficacy_Models->Safety_Tox Data_Analysis Comparative Data Analysis (Potency, Selectivity, Safety) Safety_Tox->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Experimental Workflow for H1 Antagonist Benchmarking.

Antihistamine_Classification H1_Antagonists H1 Receptor Antagonists First_Gen First-Generation H1_Antagonists->First_Gen Second_Gen Second-Generation (Novel Antagonists) H1_Antagonists->Second_Gen Dimethindene This compound First_Gen->Dimethindene Bilastine Bilastine Second_Gen->Bilastine Rupatadine Rupatadine Second_Gen->Rupatadine Olopatadine Olopatadine Second_Gen->Olopatadine

Caption: Classification of Benchmarked H1 Antagonists.

References

Cross-Species Potency of Dimethindene Maleate: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of dimethindene maleate, a first-generation H1 receptor antagonist, across various species. By summarizing key experimental data and detailing methodologies, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Dimethindene maleate is a well-established antihistamine known for its high affinity for the H1 receptor.[1][2] Understanding its potency in different animal models is crucial for preclinical research and the extrapolation of efficacy data to human clinical trials. This guide synthesizes available data on its performance in guinea pigs, rabbits, and humans, highlighting its consistent efficacy in mitigating histamine-mediated responses.

Quantitative Comparison of Potency

The potency of dimethindene maleate has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available, providing a basis for cross-species comparison.

SpeciesAssay ModelParameterValueReference
Guinea Pig Isolated Ileum ContractionpA29.3[3]
Rabbit Corneal Anesthesia-Exhibits local anesthetic activity[4]
Human Histamine-induced Wheal-44% reduction in wheal area[5]
Compound 48/80-induced Wheal-43% reduction in wheal area[5]
Antigen-induced Wheal-31% reduction in wheal area[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Histamine H1 Receptor Signaling Cascade Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response Dimethindene Dimethindene Maleate Dimethindene->H1R Antagonizes

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Dimethindene Maleate.

G cluster_1 Experimental Workflow: Guinea Pig Ileum Assay start Isolate Guinea Pig Ileum mount Mount in Organ Bath (Tyrode's Solution, 37°C) start->mount equilibrate Equilibrate under Tension mount->equilibrate histamine_crc Generate Histamine Concentration-Response Curve equilibrate->histamine_crc add_dm Add Dimethindene Maleate (Incubate) histamine_crc->add_dm histamine_crc_dm Generate Histamine CRC in presence of Dimethindene add_dm->histamine_crc_dm calculate Calculate pA2 Value histamine_crc_dm->calculate

Caption: Workflow for determining the pA2 value of Dimethindene Maleate using the isolated guinea pig ileum assay.

Detailed Experimental Protocols

Guinea Pig Isolated Ileum Contraction Assay

This in vitro method is a classic pharmacological preparation for quantifying the potency of H1 receptor antagonists.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig. The lumen is gently flushed with Tyrode's solution to remove intestinal contents.

  • Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer.

  • Equilibration: An initial tension is applied to the tissue, and it is allowed to equilibrate for a set period, with regular washing with fresh Tyrode's solution.

  • Concentration-Response Curve (CRC) of Histamine: A cumulative CRC for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed, and a known concentration of dimethindene maleate is added to the organ bath and incubated for a specific duration.

  • Post-Antagonist CRC: A second histamine CRC is generated in the presence of dimethindene maleate.

  • Data Analysis: The magnitude of the rightward shift in the histamine CRC caused by dimethindene maleate is used to calculate the pA2 value, a measure of its antagonist potency.[3]

Rabbit Corneal Anesthesia Assay

This in vivo model assesses the local anesthetic properties of a compound.

  • Animal Preparation: Healthy rabbits are used for this assay. The corneal sensitivity of each rabbit is tested by gently touching the cornea with a fine filament (e.g., a horse hair) and observing the blink reflex.

  • Drug Administration: A solution of dimethindene maleate is applied topically to one eye, while the contralateral eye receives a control solution.

  • Assessment of Anesthesia: At predetermined time intervals after drug administration, the corneal reflex is re-tested. The absence of a blink reflex upon stimulation indicates local anesthesia.

  • Data Analysis: The duration and intensity of the local anesthetic effect are recorded and compared between the treated and control eyes.[4]

Human Histamine-induced Wheal and Flare Test

This is a standard in vivo method in clinical pharmacology to evaluate the efficacy of antihistamines in humans.

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited for the study.

  • Baseline Measurement: The baseline skin reactivity is established by intradermal injection of a fixed concentration of histamine, and the resulting wheal and flare areas are measured.

  • Drug Administration: Subjects receive either dimethindene maleate (orally or topically) or a placebo in a double-blind, randomized manner.

  • Histamine Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.

  • Data Analysis: The areas of the wheal and flare are measured at each time point and compared between the active treatment and placebo groups to determine the percentage of inhibition.[5]

Conclusion

The available data indicates that dimethindene maleate is a potent H1 receptor antagonist across the species studied. Its high pA2 value in the guinea pig ileum assay is indicative of strong receptor binding affinity. In vivo, it demonstrates efficacy in reducing histamine-mediated skin reactions in humans and exhibits local anesthetic properties in rabbits. While direct comparative studies with standardized methodologies across multiple species are limited, the existing evidence consistently points to the significant antihistaminic activity of dimethindene maleate. Further research with head-to-head comparisons in various animal models would be beneficial for a more precise quantitative cross-species potency assessment.

References

Safety Operating Guide

Proper Disposal of (R)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Dimethindene maleate, a potent H1 receptor antagonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides procedural guidance for the proper disposal of this compound, aligning with established safety protocols and regulatory considerations.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₂₀H₂₄N₂ · C₄H₄O₄
Molecular Weight 408.5 g/mol
Appearance White to almost white crystalline powder
Solubility - DMSO: Sparingly soluble (1-10 mg/mL)- Methanol: Slightly soluble (0.1-1 mg/mL)- Water: Slightly soluble
Chemical Stability Stable under recommended storage conditions.[3]
Degradation Profile Stable in aqueous and acidic solutions, as well as under heating at 70°C. Significant degradation occurs under basic and oxidative conditions.[4]
Hazard Classifications - Acute toxicity, oral (Category 4)- Hazardous to the aquatic environment, long-term hazard (Category 2)[1]

Experimental Protocols for Disposal

While specific, validated protocols for the complete degradation of this compound for disposal are not extensively published, a suggested procedure based on its known chemical instability under basic and oxidative conditions is provided below. This procedure should be carried out in a fume hood with appropriate PPE.

Principle of Neutralization:

Based on forced degradation studies, this compound degrades under basic and oxidative conditions.[4] The following protocol utilizes these properties to break down the compound into likely less harmful substances before final disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Sodium hydroxide (NaOH) solution (1M)

  • Sodium hypochlorite (bleach) solution (at least 5% available chlorine)

  • Stir plate and stir bar

  • Beaker of appropriate size

  • pH indicator strips

  • Sodium bisulfite or sodium thiosulfate (for quenching excess oxidant)

Procedure:

  • Preparation: If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent, such as water or methanol.

  • Basification: Place the beaker containing the this compound solution on a stir plate in a fume hood. Slowly add 1M sodium hydroxide solution while stirring until the pH of the solution is greater than 10, as confirmed with a pH strip.

  • Oxidation: While continuing to stir, slowly add an excess of sodium hypochlorite solution. A general guideline is to add a volume of bleach that is at least twice the volume of the initial dimethindene maleate solution.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure maximum degradation.

  • Quenching Excess Oxidant: After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper. If oxidant is present, quench it by adding a solution of sodium bisulfite or sodium thiosulfate dropwise until the test paper no longer indicates the presence of an oxidant.

  • Neutralization: Neutralize the resulting solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The neutralized and quenched solution should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] It is advisable to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have (R)-(+)-Dimethindene maleate waste for disposal is_pure Is the waste pure compound or a simple solution? start->is_pure is_small_quantity Is it a small quantity (e.g., < 1g)? is_pure->is_small_quantity Yes consult_ehs Consult Institutional EHS for guidance on disposal of complex mixtures or large quantities. is_pure->consult_ehs No (Complex Mixture) degradation Degrade using the experimental protocol (Basification & Oxidation) is_small_quantity->degradation Yes is_small_quantity->consult_ehs No (Large Quantity) neutralize_and_dispose Neutralize the final solution and dispose of as chemical waste per EHS. degradation->neutralize_and_dispose package_and_label Package and label as hazardous chemical waste for EHS pickup. consult_ehs->package_and_label end End: Waste properly disposed neutralize_and_dispose->end package_and_label->end

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

Disposal of this compound must adhere to all applicable local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] While this compound is not specifically listed as a P- or U-listed hazardous waste, its toxicity to aquatic life necessitates that it be managed as a hazardous waste.[1][7] It is imperative to consult with your institution's EHS department to ensure full compliance with all relevant regulations.[5] Never dispose of this compound down the drain or in regular trash.

References

Personal protective equipment for handling (R)-(+)-Dimethindene maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for (R)-(+)-Dimethindene maleate, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheet recommendations.[1]

Protection TypeRequired EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Chemical-resistant glovesInspected prior to use and disposed of in accordance with good laboratory practices.[1]
Body Protection Complete protective suitThe type of suit should be selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate exhaust ventilation in areas where dust is formed.[1]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands thoroughly after handling.[2][3][4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store at -20°C for long-term stability.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Sweep up and shovel the spilled material without creating dust.[1]

  • Keep in suitable, closed containers for disposal.[1]

  • Do not let the product enter drains.[1]

First Aid:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Method:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Dispose of the container as unused product.[1]

Procedural Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound A Preparation - Review SDS - Wear appropriate PPE B Handling - Use in well-ventilated area - Avoid dust formation A->B C Storage - Tightly closed container - Cool, dry, well-ventilated area B->C After Use D Spill or Exposure Event B->D If Spill/Exposure Occurs G Disposal - Package waste - Contact licensed disposal service B->G End of Use C->G End of Lifecycle E Spill Containment - Use absorbent material - Collect for disposal D->E Spill F First Aid - Follow appropriate procedure - Seek medical attention D->F Exposure E->G

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.